Edasalonexent
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]ethyl]-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-30(35)32-26-27-33-31(36)28-23-21-22-24-29(28)34/h3-4,6-7,9-10,12-13,15-16,18-19,21-24,34H,2,5,8,11,14,17,20,25-27H2,1H3,(H,32,35)(H,33,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLBBYLGWHUHRW-KUBAVDMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCNC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCNC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204317-86-1 | |
| Record name | Edasalonexent [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204317861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edasalonexent | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15010 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | EDASALONEXENT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF3Z6434KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Preclinical Efficacy of Edasalonexent in mdx Mouse Models: A Technical Guide
Introduction
Duchenne muscular dystrophy (DMD) is a severe, X-linked recessive neuromuscular disorder characterized by the absence of functional dystrophin protein. This leads to progressive muscle degeneration, inflammation, and fibrosis, ultimately resulting in loss of ambulation and premature death due to cardiorespiratory failure.[1] The mdx mouse, which harbors a nonsense mutation in the murine dystrophin gene, is the most commonly used animal model for preclinical studies of DMD, as it recapitulates many of the pathological features of the human disease.[2][3][4]
A key pathological driver in DMD is the chronic activation of the nuclear factor kappa B (NF-κB) signaling pathway.[1][2][5] This transcription factor plays a central role in promoting muscle inflammation and degeneration while simultaneously inhibiting muscle regeneration.[6][7][8] Edasalonexent (formerly CAT-1004) is an orally administered small molecule designed to inhibit the NF-κB pathway.[5][7] It is a bifunctional molecule that covalently links salicylic acid and docosahexaenoic acid (DHA), both of which are known to have NF-κB inhibitory properties.[5] Upon intracellular cleavage, these components are released and act to suppress NF-κB activity.[5] This guide provides an in-depth summary of the preclinical studies of this compound in mdx mouse models, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action: NF-κB Inhibition
In the context of DMD, the absence of dystrophin leads to sarcolemmal instability and increased susceptibility to contraction-induced injury. This damage triggers a cascade of inflammatory responses, a key component of which is the activation of the NF-κB pathway. Activated NF-κB translocates to the nucleus, where it upregulates the expression of pro-inflammatory cytokines and genes involved in protein degradation, contributing to muscle damage.[8][9] Furthermore, persistent NF-κB activation impairs the function of satellite cells, the resident muscle stem cells, thereby hindering effective muscle regeneration.[7]
This compound is designed to counteract this pathological process by delivering its bioactive components, salicylic acid and DHA, intracellularly.[5] Salicylic acid is known to inhibit IκB kinase (IKK), a key enzyme in the NF-κB signaling cascade, while DHA and its metabolites can suppress NF-κB activation through various mechanisms.[5] Preclinical and clinical studies have shown that this compound can effectively inhibit NF-κB activity.[9]
Quantitative Data from mdx Mouse Studies
Preclinical studies in mdx mice have demonstrated the potential of this compound to modify key aspects of DMD pathology, including muscle inflammation, fibrosis, and bone health.
Table 1: Effects of this compound on Muscle Inflammation and Fibrosis in Young mdx Mice
| Treatment Group | Dosing Regimen | Duration | Outcome Measure | Result | Significance | Reference |
| Control | Control Diet | 4 weeks | Inflammation (% Nuclear Area) | Baseline | - | [6] |
| This compound | 1% in Diet | 4 weeks | Inflammation (% Nuclear Area) | Reduced | p < 0.05 | [6] |
| Control | Control Diet | 4 weeks | Fibrosis (% Collagen Area) | Baseline | - | [6] |
| This compound | 1% in Diet | 4 weeks | Fibrosis (% Collagen Area) | Reduced | p < 0.005 | [6] |
| Control | Oral Gavage (Vehicle) | 4 weeks | Inflammation | Baseline | - | [6] |
| This compound | 450 mg/kg/day (Single Dose) | 4 weeks | Inflammation | Not Effective | - | [6] |
| This compound | 450 mg/kg/day (TID) | 4 weeks | Inflammation | Reduced | - | [6] |
| This compound | 600 mg/kg/day (TID, unequal) | 4 weeks | Inflammation & Fibrosis | Reduced | - | [6] |
TID: Three times a day. The unequal TID regimen for the 600 mg/kg/day dose was 150 mg/kg, 150 mg/kg, and 300 mg/kg to provide additional exposure during the overnight period.[6]
Table 2: Effects of this compound on Bone Health in mdx Mice
| Treatment Group | Duration | Outcome Measure | Result vs. mdx Control | Significance vs. mdx Control | Reference |
| This compound | 6 months | Cortical Density | Comparable | Not Significant | [10][11] |
| Prednisolone | 6 months | Cortical Density | Lower | Significant | [10][11] |
| This compound | 6 months | Cortical Thickness | Comparable | Not Significant | [10][11] |
| Prednisolone | 6 months | Cortical Thickness | Lower | Significant | [10][11] |
| This compound | 6 months | Femur Length | Comparable | Not Significant | [10][11] |
| Prednisolone | 6 months | Femur Length | Shorter | Significant | [10][11] |
| This compound | 6 months | Femur Stiffness | No significant change | Not Significant | [1] |
| Prednisolone | 6 months | Femur Stiffness | Lower | Significant | [1] |
| This compound | 6 months | Femur Maximal Load | No significant change | Not Significant | [1] |
| Prednisolone | 6 months | Femur Maximal Load | Lower | Significant | [1] |
| This compound | 6 months | Serum P1NP (Bone Formation) | Increased | Significant | [1] |
| Prednisolone | 6 months | Serum TRAP5b (Bone Resorption) | Higher | Not specified | [1] |
Table 3: Effects of this compound on Cardiac Muscle in mdx:Utrn+/- Mice
| Treatment Group | Outcome Measure | Result | Reference |
| This compound | Heart Enlargement | Reduced | [12] |
| This compound | Cardiac Fibrosis | Reduced | [12] |
| This compound | Heart Function | Preserved | [12] |
Experimental Protocols
Standardized and rigorous experimental design is crucial for the reliable evaluation of therapeutic candidates in preclinical models.[13][14] The following sections detail the methodologies employed in the key preclinical studies of this compound.
Animal Models and Care
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Model: C57BL/10ScSn-Dmdmdx/J (mdx) mice are the primary model used.[1][6][10][11] For cardiac studies, the mdx:Utrn+/- mouse model, which exhibits a more severe cardiac phenotype, was utilized.[12]
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Housing: Mice are typically housed in individually vented cage systems with a 12-hour light-dark cycle and provided with standard chow and water ad libitum.[3]
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Acclimation: Animals are allowed a period of acclimation (e.g., 10-14 days) before the commencement of experiments.[3]
Treatment Administration
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Dietary Admixture: this compound was mixed into standard mouse chow at a concentration of 1%.[1][6]
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Oral Gavage: For pharmacokinetic and dose-ranging studies, this compound was administered via oral gavage. Dosing schedules included single daily doses (QD) and three-times-daily (TID) doses to simulate clinical dosing regimens.[6]
Outcome Measures and Methodologies
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Muscle Histology (Inflammation and Fibrosis):
-
Protocol: Muscle tissue (e.g., quadriceps, gastrocnemius) is harvested, fixed, and sectioned. Sections are stained to visualize specific features.
-
Inflammation: Hematoxylin and eosin (H&E) staining is commonly used. The percentage of the muscle area occupied by cell nuclei is quantified as a measure of inflammatory infiltrate.[6]
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Fibrosis: Picrosirius red or Masson's trichrome staining is used to visualize collagen deposition. The percentage of the muscle area occupied by collagen is quantified.[6]
-
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Bone Health Assessment:
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Micro-computed Tomography (µCT): Left femurs and lumbar vertebrae are scanned to assess bone microarchitecture, including trabecular bone volume, thickness, cortical density, and cortical thickness.[1]
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Three-Point Bending Test: This biomechanical test is performed on the femur to determine bone strength. Key parameters measured include stiffness (resistance to deformation) and maximal load (the force required to fracture the bone).[1]
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Serum Biomarkers: Blood samples are collected to measure markers of bone turnover. Procollagen type 1 N-terminal propeptide (P1NP) is a marker of bone formation, while tartrate-resistant acid phosphatase 5b (TRAP5b) is a marker of bone resorption.[1]
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Cardiac Assessment:
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Protocol: In the mdx:Utrn+/- model, hearts are harvested and analyzed for pathological changes.
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Histology: Tissues are sectioned and stained to assess cardiomyocyte size (hypertrophy) and collagen deposition (fibrosis).[12]
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Function: While not explicitly detailed in the provided search results, cardiac function in mice is typically assessed in vivo using echocardiography to measure parameters like ejection fraction and fractional shortening.
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Summary and Conclusion
Preclinical studies in mdx and related mouse models provide compelling evidence for the therapeutic potential of this compound in DMD. By targeting the chronically activated NF-κB pathway, this compound has been shown to reduce key pathological hallmarks of the disease.
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Anti-inflammatory and Anti-fibrotic Effects: this compound significantly reduces muscle inflammation and fibrosis in young mdx mice, with efficacy being dependent on maintaining a threshold drug concentration, favoring a multiple-daily-dosing regimen.[6]
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Bone Sparing Properties: In contrast to corticosteroids, which are a standard of care in DMD but have detrimental effects on bone, this compound preserves bone density and strength in mdx mice.[1][10][11][12] This is a critical consideration for a patient population at high risk for fractures.[10][11]
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Cardioprotective Potential: Studies in a more severe cardiac model of DMD suggest that this compound can reduce heart enlargement and fibrosis, thereby preserving cardiac function.[12]
These preclinical findings demonstrate that this compound modifies multiple facets of DMD pathology. The data strongly supported the translation of this compound into clinical trials to evaluate its efficacy and safety in boys with Duchenne muscular dystrophy.[6][8][15]
References
- 1. catabasis.com [catabasis.com]
- 2. actionduchenne.org [actionduchenne.org]
- 3. PRECLINICAL DRUG TRIALS IN THE mdx MOUSE: ASSESSMENT OF RELIABLE AND SENSITIVE OUTCOME MEASURES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. neurologylive.com [neurologylive.com]
- 6. catabasis.com [catabasis.com]
- 7. Phase 1 Study of this compound (CAT-1004), an Oral NF-κB Inhibitor, in Pediatric Patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. catabasis.com [catabasis.com]
- 10. musculardystrophynews.com [musculardystrophynews.com]
- 11. Catabasis Pharmaceuticals Presents Preclinical Data Showing Potential for Bone Preservation with this compound in Duchenne Muscular Dystrophy - BioSpace [biospace.com]
- 12. musculardystrophynews.com [musculardystrophynews.com]
- 13. Enhancing translation: guidelines for standard pre-clinical experiments in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. defeatduchenne.ca [defeatduchenne.ca]
Edasalonexent's Inhibition of the NF-κB Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edasalonexent (formerly CAT-1004) is an orally administered small molecule developed as a potential treatment for Duchenne muscular dystrophy (DMD). Its mechanism of action is centered on the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a critical signaling cascade implicated in chronic inflammation, muscle degeneration, and suppression of muscle regeneration in DMD. This technical guide provides an in-depth overview of this compound's role in modulating the NF-κB pathway, supported by quantitative data from clinical trials, detailed experimental methodologies, and visual representations of the underlying biological processes and workflows.
Introduction: The NF-κB Pathway in Duchenne Muscular Dystrophy
Duchenne muscular dystrophy is a fatal X-linked genetic disorder caused by mutations in the dystrophin gene. The absence of functional dystrophin protein leads to muscle fiber fragility and repeated cycles of muscle damage and inflammation. The NF-κB signaling pathway is a key driver of this pathological process. In healthy muscle, NF-κB is sequestered in the cytoplasm in an inactive state. However, in DMD, chronic muscle damage leads to persistent activation of the NF-κB pathway.
Activated NF-κB, predominantly the p50/p65 (RelA) heterodimer, translocates to the nucleus and initiates the transcription of a wide array of pro-inflammatory and pro-fibrotic genes. This sustained NF-κB activation contributes to muscle fiber breakdown and inhibits the natural regenerative processes of the muscle, exacerbating the disease's progression.[1]
Mechanism of Action of this compound
This compound is a bifunctional molecule that covalently links two compounds known to inhibit NF-κB: salicylic acid and docosahexaenoic acid (DHA).[2] This novel design allows for targeted intracellular delivery of these bioactive components. This compound is stable in the extracellular environment and, due to its lipophilic nature, can readily cross cell membranes. Once inside the cell, it is cleaved by intracellular hydrolases, releasing salicylic acid and DHA to act synergistically on the NF-κB pathway.[3]
The released salicylic acid and DHA are believed to inhibit NF-κB through multiple mechanisms, including the potential inhibition of IκB kinase (IKK), which is responsible for phosphorylating the inhibitory IκB proteins, and direct effects on the p65 subunit's ability to bind DNA and activate transcription.[4]
Quantitative Data on NF-κB Inhibition
Clinical studies have demonstrated this compound's ability to engage its target and inhibit the NF-κB pathway. The following tables summarize key quantitative findings from these trials.
| Pharmacodynamic Marker | Study Phase | Dosage | Result | P-value | Source |
| LPS-stimulated NF-κB activity | 1 | Single Dose | 70% reduction | <0.05 | [5] |
| NF-κB p65 DNA binding activity | 1 | Single Dose | Decreased | Significant | [5] |
| NF-κB pathway gene expression | 1 | 4000 mg daily for 14 days | Significantly decreased | P = .02 | [2][5] |
| Proteosome gene expression | 1 | 4000 mg daily for 14 days | Significantly decreased | P = .002 | [2][5] |
| NF-kB-regulated gene transcripts | 2 (MoveDMD) | 100 mg/kg for 12 and 24 weeks | 2-fold decrease | p<0.005 | |
| C-reactive protein (CRP) | 2 (MoveDMD) | 100 mg/kg | Significantly decreased at 12, 24, 36, and 48 weeks | p≤0.001 |
Detailed Experimental Protocols
The following sections detail the methodologies used to assess this compound's effect on the NF-κB pathway in clinical trials.
Measurement of NF-κB p65 DNA Binding Activity
This assay quantifies the active, DNA-binding form of the NF-κB p65 subunit in nuclear extracts.
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Objective: To measure the extent of NF-κB activation in peripheral blood mononuclear cells (PBMCs) following treatment.
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Methodology: A commercially available ELISA-based transcription factor DNA-binding assay was utilized, likely the Active Motif TransAM™ NFκB p65 Kit .
-
Sample Collection and Preparation:
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Whole blood samples were collected from study participants.
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PBMCs were isolated using standard density gradient centrifugation (e.g., using Ficoll-Paque).
-
For in vitro stimulation experiments, isolated PBMCs were treated with lipopolysaccharide (LPS) to induce NF-κB activation.
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Nuclear extracts were prepared from PBMCs using a nuclear extraction kit to isolate nuclear proteins.
-
-
Assay Procedure (based on a typical TransAM™ protocol):
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A 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site (5'-GGGACTTTCC-3') was used.
-
Nuclear extracts were added to the wells and incubated to allow active p65 to bind to the oligonucleotide.
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The wells were washed to remove non-specific binding.
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A primary antibody specific to the DNA-binding epitope of p65 was added and incubated.
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After another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody was added.
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A colorimetric substrate was added, and the absorbance was read on a spectrophotometer. The intensity of the color is proportional to the amount of active p65 in the sample.
-
-
Data Analysis: The amount of active p65 in the samples was quantified by comparison to a standard curve generated using purified NF-κB p65 protein.
-
Gene Expression Analysis of NF-κB Target Genes
This method assesses the transcriptional activity of the NF-κB pathway by measuring the mRNA levels of its known target genes.
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Objective: To determine if this compound treatment leads to a decrease in the expression of NF-κB-regulated genes in whole blood.
-
Methodology: Quantitative real-time polymerase chain reaction (qPCR) was performed on RNA extracted from whole blood samples. The analysis focused on predefined gene sets known to be regulated by NF-κB.
-
Sample Collection and RNA Extraction:
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Whole blood was collected from participants into PAXgene Blood RNA Tubes to stabilize the RNA.
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Total RNA was extracted from the whole blood samples using a suitable RNA purification kit (e.g., PAXgene Blood RNA Kit).
-
The quality and quantity of the extracted RNA were assessed using spectrophotometry and/or microfluidic electrophoresis.
-
-
Reverse Transcription:
-
The extracted RNA was reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit.
-
-
qPCR Analysis:
-
The cDNA was used as a template for qPCR using a pre-designed PCR array plate containing primers for a panel of NF-κB target genes. Studies on this compound have utilized gene sets such as the Biocarta NF-κB Pathway and the Hallmark TNF-alpha signaling via NF-kB gene set from the Broad Institute.
-
The qPCR was performed on a real-time PCR instrument. The cycling conditions would typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
The relative expression of each target gene was calculated using the delta-delta Ct (ΔΔCt) method, normalizing to the expression of one or more stable housekeeping genes.
-
Statistical analysis was performed to compare the change in gene expression from baseline and between treatment and placebo groups.
-
-
References
An In-depth Technical Guide to the Pharmacokinetics and Oral Bioavailability of Edasalonexent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edasalonexent (CAT-1004) is an investigational oral small molecule that was developed as a potential disease-modifying therapy for all patients with Duchenne muscular dystrophy (DMD), irrespective of their underlying mutation.[1][2] It is a bifunctional molecule that covalently links salicylic acid and docosahexaenoic acid (DHA), two compounds known to inhibit the nuclear factor kappa B (NF-κB) pathway.[3][4] The chronic activation of NF-κB is a key driver of muscle inflammation, degeneration, and suppression of muscle regeneration in DMD.[1][3][4] this compound was designed to be cleaved intracellularly, releasing its bioactive components to synergistically inhibit NF-κB.[3][4] This guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of this compound, based on data from clinical trials.
Mechanism of Action
This compound is designed to be administered orally and absorbed systemically. Upon entering cells, it is hydrolyzed into its active components, salicylic acid and DHA. These components then act on the NF-κB signaling pathway, a central mediator of inflammation and muscle damage in DMD.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in Phase 1 and Phase 2 clinical trials in both healthy adults and pediatric patients with DMD.
Absorption and Bioavailability
This compound is orally administered and demonstrates rapid absorption.[4][5] The presence of food has been shown to increase the plasma exposure of this compound and its metabolite, salicyluric acid.[3][4]
Table 1: Summary of this compound Oral Absorption Characteristics
| Parameter | Observation | Source |
| Route of Administration | Oral | [3][4] |
| Absorption Rate | Rapid, with peak plasma levels observed 2-6 hours after dosing. | [4][5] |
| Food Effect | Food increases plasma exposure of this compound and its metabolite. | [3][4] |
| Dose Proportionality | Exposures appeared to increase nearly proportionally to the dose. | [5] |
Distribution, Metabolism, and Excretion
Detailed quantitative data on the volume of distribution, metabolism, and excretion of this compound are not extensively available in the public domain. However, the pharmacokinetic results are consistent with the intracellular cleavage of this compound into its active components, salicylic acid and DHA.[3][4]
Pharmacokinetic Parameters in Clinical Trials
While specific quantitative values for Cmax, AUC, and half-life from the MoveDMD and PolarisDMD trials are not publicly available in tabular format, qualitative descriptions from these studies provide valuable insights.
Table 2: Qualitative Pharmacokinetic Findings from Clinical Trials
| Trial | Population | Key Findings | Source |
| Phase 1 | Healthy Adults | - Rapid and saturable oral absorption. - Minimal accumulation after multiple doses. | [6][7] |
| MoveDMD (Phase 1/2) | Pediatric DMD Patients (4 to <8 years) | - Rapidly absorbed with peak levels at 2-6 hours. - Dose-dependent exposure. - Only minor plasma accumulation with 7 days of dosing. - AUC and Cmax were consistent with levels in adults where NF-κB inhibition was observed. | [4][5] |
| PolarisDMD (Phase 3) | Pediatric DMD Patients (≥4 to <8 years) | - Pharmacokinetic analysis confirmed this compound exposure levels were consistent with previous studies. | [7] |
Experimental Protocols
Detailed experimental protocols for the bioanalytical assays used in the clinical trials are not fully disclosed in published literature. However, the general design of the key clinical studies provides context for the pharmacokinetic assessments.
MoveDMD Trial (NCT02439216)
The MoveDMD trial was a Phase 1/2 study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in ambulatory boys with DMD aged 4 to <8 years.
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Study Design: A three-part study including an open-label, dose-escalation phase (Part A) and a randomized, double-blind, placebo-controlled phase (Part B).
-
Dosing: In Part A, sequential ascending doses of 33, 67, and 100 mg/kg/day were administered for one week. In Part B, patients received either 67 mg/kg/day or 100 mg/kg/day of this compound or a placebo for 12 weeks.
-
Pharmacokinetic Sampling: Blood samples were collected to determine plasma concentrations of this compound and its metabolites. The specific time points for sample collection are not detailed in the available literature.
-
Analytical Method: While not explicitly stated, the quantification of this compound in plasma was likely performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the standard for such studies.
Conclusion
This compound is an orally administered inhibitor of the NF-κB pathway that has undergone extensive clinical investigation. Pharmacokinetic studies have demonstrated its rapid absorption and dose-proportional exposure. The oral bioavailability is influenced by food. While detailed quantitative pharmacokinetic parameters are not widely published, the available data from Phase 1 and 2 trials in both adult and pediatric populations have consistently supported the intended mechanism of action and dosing regimens used in later-stage clinical development. Further detailed information on the bioanalytical methods and a complete pharmacokinetic profile would require access to non-publicly available clinical trial data. Despite the PolarisDMD Phase 3 trial not meeting its primary endpoint, the data gathered on the pharmacokinetics and oral bioavailability of this compound contribute valuable knowledge to the field of drug development for Duchenne muscular dystrophy.
References
- 1. Catabasis Pharmaceuticals Reports Positive Results from Open-Label Extension of Phase 2 MoveDMD® Trial Evaluating this compound in Duchenne Muscular Dystrophy and Plans to Initiate Phase 3 Clinical Trial in First Half 2018 - CureDuchenne [cureduchenne.org]
- 2. parentprojectmd.org [parentprojectmd.org]
- 3. Catabasis Presents Positive Data From Part A Of The MoveDMD Trial Of this compound (CAT-1004), A Potential Disease-Modifying Therapy For DMD, At The World Muscle Society Congress - BioSpace [biospace.com]
- 4. neurology.org [neurology.org]
- 5. catabasis.com [catabasis.com]
- 6. catabasis.com [catabasis.com]
- 7. parentprojectmd.org [parentprojectmd.org]
The Rise and Fall of Edasalonexent: A Technical Review of a Former Duchenne Muscular Dystrophy Hopeful
For Researchers, Scientists, and Drug Development Professionals
Published: November 6, 2025
Executive Summary
Edasalonexent (formerly CAT-1004), developed by Catabasis Pharmaceuticals, was an investigational oral small molecule designed as a potential foundational therapy for all patients with Duchenne muscular dystrophy (DMD), irrespective of their specific genetic mutation. The core of its scientific rationale was the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key driver of inflammation and muscle degeneration in DMD. Despite promising preclinical data and early clinical signals, the development of this compound was ultimately halted in October 2020 after the Phase 3 PolarisDMD trial failed to meet its primary and secondary endpoints. This in-depth technical guide provides a comprehensive history of this compound's discovery and development, presenting available quantitative data, detailing key experimental methodologies, and visualizing the underlying scientific principles.
Discovery and Scientific Rationale
This compound was engineered as a bifunctional molecule, covalently linking two compounds known to inhibit NF-κB: salicylic acid and the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] The molecule was designed to be stable extracellularly and to undergo intracellular cleavage by the enzyme Fatty Acid Amide Hydrolase (FAAH), releasing its bioactive components.[3] This approach aimed to achieve a synergistic inhibition of the NF-κB pathway.[3]
The rationale for targeting NF-κB in Duchenne muscular dystrophy is well-established. In DMD, the absence of functional dystrophin protein leads to muscle fiber damage with each contraction.[4] This chronic damage triggers a persistent inflammatory response, in which the NF-κB pathway plays a central role.[4] The sustained activation of NF-κB in DMD muscle tissue from a young age contributes to a vicious cycle of inflammation, muscle degeneration, and suppression of muscle regeneration.[2][3] By inhibiting NF-κB, this compound was intended to reduce inflammation and fibrosis, thereby preserving muscle function and slowing disease progression.[5]
Mechanism of Action
This compound's mechanism of action is centered on the intracellular inhibition of the NF-κB signaling cascade. Once administered, the prodrug is absorbed and distributed to various tissues. Inside the cells, Fatty Acid Amide Hydrolase (FAAH) cleaves the linker, releasing salicylic acid and DHA. These two molecules then act on different components of the NF-κB pathway to achieve a more potent, synergistic inhibition than either compound alone.[3]
Salicylic acid is known to inhibit the IκB kinase (IKK) complex, a key upstream regulator of NF-κB activation.[6] By inhibiting IKK, the phosphorylation and subsequent degradation of the inhibitory protein IκBα are prevented. This keeps NF-κB sequestered in the cytoplasm, unable to translocate to the nucleus and activate the transcription of pro-inflammatory genes. DHA also contributes to the suppression of NF-κB-mediated inflammation.[7]
Preclinical Development
This compound demonstrated positive effects in preclinical models of Duchenne muscular dystrophy, including the mdx mouse.[8] In a study comparing this compound to the corticosteroid prednisolone in mdx mice, this compound was shown to preserve bone health, whereas prednisolone led to bone loss.[8] After six months of treatment, mice receiving this compound had preserved cortical density, cortical thickness, and femur length, similar to control mice. In contrast, prednisolone-treated mice showed significantly weaker bones and reduced femur length.[9]
Another preclinical study in the mdx:Utrn+/- mouse model of DMD demonstrated that this compound treatment reduced heart enlargement and fibrosis, helping to preserve cardiac function.[10] These preclinical findings provided a strong rationale for advancing this compound into clinical trials.
Clinical Development
The clinical development of this compound for Duchenne muscular dystrophy involved a Phase 1/2 trial (MoveDMD) and a pivotal Phase 3 trial (PolarisDMD).
MoveDMD Phase 1/2 Trial
The MoveDMD trial was a three-part study in boys aged 4 to 7 with DMD who were not on corticosteroids.[11] Part A evaluated the safety and pharmacokinetics of three doses of this compound. Part B was a randomized, double-blind, placebo-controlled 12-week period with MRI T2 as the primary endpoint. Part C was a long-term open-label extension.
The trial showed that this compound was generally well-tolerated, with the most common adverse events being mild and transient gastrointestinal issues.[11] While the primary endpoint of a change in MRI T2 at 12 weeks was not met, the 100 mg/kg/day dose group showed numerical improvements across multiple efficacy measures compared to placebo.[12] In the open-label extension, this compound treatment was associated with a slowing of disease progression across all four assessments of muscle function (North Star Ambulatory Assessment, time to stand, 4-stair climb, and 10-meter walk/run) through 72 weeks of treatment compared to an off-treatment control period.[13]
Biomarker data from the MoveDMD trial also showed target engagement. Treatment with 100 mg/kg of this compound for 12 and 24 weeks resulted in a significant 2-fold decrease in the transcripts of NF-κB-regulated genes (p<0.005).[13] Additionally, C-reactive protein (CRP), a marker of systemic inflammation, was significantly decreased at 12, 24, 36, and 48 weeks compared to baseline in the 100 mg/kg treatment group (p≤0.001).[13]
Table 1: Key Biomarker Changes in the MoveDMD Trial (100 mg/kg/day group)
| Biomarker | Time Point | Change from Baseline | p-value |
| NF-κB-regulated gene transcripts | 12 and 24 weeks | 2-fold decrease | <0.005 |
| C-reactive protein (CRP) | 12, 24, 36, 48 weeks | Significant decrease | ≤0.001 |
PolarisDMD Phase 3 Trial
The PolarisDMD trial was a global, randomized, double-blind, placebo-controlled Phase 3 study designed to evaluate the efficacy and safety of this compound in boys aged 4 to 7 with DMD who had not been on steroids for at least six months.[3] The trial enrolled 131 boys across 37 sites in eight countries.[14] The primary endpoint was the change from baseline in the North Star Ambulatory Assessment (NSAA) score over one year of treatment with this compound (100 mg/kg/day) compared to placebo.[15] Secondary endpoints included timed function tests (time to stand, 10-meter walk/run, and 4-stair climb).[15]
In October 2020, Catabasis Pharmaceuticals announced that the PolarisDMD trial did not meet its primary or secondary endpoints.[15] There were no statistically significant differences between the this compound and placebo groups in the change in NSAA score or in the timed function tests.[15] While there were consistently smaller functional declines in the this compound group, these differences were not statistically significant.[3]
A pre-specified analysis by age suggested that younger patients (≤6.0 years) showed more robust differences between this compound and placebo for some assessments, although these were not the primary findings of the study.[3] No significant improvements were observed in muscle enzyme levels or heart rate.[14] this compound was generally safe and well-tolerated in the trial.[15]
Table 2: PolarisDMD Trial - Patient Demographics and Baseline Characteristics
| Characteristic | This compound (n=88) | Placebo (n=43) | Total (N=131) |
| Age at Screening (Years), Mean (SD) | 5.65 (1.048) | 5.77 (0.995) | 5.69 (1.029) |
| Age Group, n (%) | |||
| ≤ 6.0 years | 56 (63.6) | 28 (65.1) | 84 (64.1) |
| > 6.0 years | 32 (36.4) | 15 (34.9) | 47 (35.9) |
| Race, n (%) | |||
| White | 75 (85.2) | 37 (86.0) | 112 (85.5) |
| Asian | 6 (6.8) | 3 (7.0) | 9 (6.9) |
| Black or African American | 2 (2.3) | 1 (2.3) | 3 (2.3) |
| Other | 5 (5.7) | 2 (4.7) | 7 (5.3) |
| Region, n (%) | |||
| North America | 63 (71.6) | 31 (72.1) | 94 (71.8) |
| Europe/Israel/Australia | 25 (28.4) | 12 (27.9) | 37 (28.2) |
| NSAA Total Score, Mean (SD) | 22.1 (5.80) | 22.9 (5.38) | 22.4 (5.65) |
| Time to Stand from Supine (seconds), Mean (SD) | 5.46 (2.38) | 5.06 (1.92) | 5.33 (2.23) |
| 4-Stair Climb (seconds), Mean (SD) | 4.80 (2.42) | 4.50 (2.07) | 4.70 (2.30) |
| 10-Meter Walk/Run (seconds), Mean (SD) | 5.58 (1.27) | 5.43 (1.09) | 5.53 (1.21) |
| Data adapted from Finkel et al., Journal of Neuromuscular Disorders, 2021.[3] |
Table 3: PolarisDMD Trial - Primary and Secondary Efficacy Endpoint Results at 52 Weeks
| Endpoint | This compound (n=88) | Placebo (n=43) | Difference (LS Mean [SE]) | p-value |
| Change from Baseline in NSAA Total Score | -1.26 (0.38) | -1.93 (0.54) | 0.67 (0.65) | 0.30 |
| Change from Baseline in Time to Stand Speed (sec⁻¹) | -0.01 (0.01) | -0.02 (0.02) | 0.01 (0.02) | 0.69 |
| Change from Baseline in 4-Stair Climb Speed (sec⁻¹) | -0.02 (0.01) | -0.03 (0.02) | 0.01 (0.02) | 0.62 |
| Change from Baseline in 10-Meter Walk/Run Speed (sec⁻¹) | -0.01 (0.01) | -0.02 (0.01) | 0.01 (0.02) | 0.58 |
| Data represents Least Squares Mean (Standard Error) change from baseline. Adapted from Finkel et al., Journal of Neuromuscular Disorders, 2021.[3] |
Key Experimental Protocols
NF-κB p65 DNA Binding Activity Assay
The assessment of NF-κB activation was a critical pharmacodynamic endpoint. A common method, and one likely similar to that used in the this compound trials, is a DNA-binding ELISA.
Principle: This assay measures the amount of active NF-κB (specifically the p65 subunit) in nuclear extracts that can bind to a consensus DNA sequence immobilized on a microplate.
Protocol Outline:
-
Nuclear Protein Extraction: Nuclear extracts are prepared from peripheral blood mononuclear cells (PBMCs) or other relevant cells using a nuclear extraction kit. Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
Binding to Immobilized Oligonucleotides: A 96-well plate is pre-coated with an oligonucleotide containing the consensus binding site for NF-κB (5'-GGGACTTTCC-3').
-
Incubation: Nuclear extracts (e.g., 20 µg of protein) are added to the wells and incubated for 1 hour to allow the active NF-κB p65 to bind to the immobilized DNA.
-
Detection: The wells are washed to remove unbound proteins. A primary antibody specific for the NF-κB p65 subunit is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Quantification: A chromogenic substrate for HRP is added, and the colorimetric signal is measured at 450 nm using a microplate reader. The absorbance is proportional to the amount of bound NF-κB p65.
Muscle MRI T2 Relaxation Time Measurement
MRI T2 relaxation time is a quantitative imaging biomarker that reflects changes in muscle composition, including inflammation and edema.
Principle: T2 relaxation time measures the decay of transverse magnetization of water protons in tissue. In DMD, inflammation and edema lead to an increase in free water content in the muscle, resulting in a longer T2 relaxation time.
Protocol Outline:
-
Patient Positioning: The patient is positioned in the MRI scanner in a supine position. The limb to be imaged (e.g., lower leg) is stabilized to minimize motion artifacts.
-
Image Acquisition: A multi-echo spin-echo (MSE) sequence is typically used. This involves acquiring a series of images at different echo times (TEs).
-
Image Analysis:
-
Regions of interest (ROIs) are drawn on the images to delineate specific muscles or muscle groups.
-
The signal intensity within each ROI is measured for each echo time.
-
A mono-exponential decay curve is fitted to the signal intensity data as a function of TE to calculate the T2 relaxation time for each pixel or for the entire ROI.
-
-
Data Interpretation: An increase in T2 relaxation time over time is indicative of disease progression (increased inflammation and edema), while a stabilization or decrease may suggest a therapeutic effect.
Conclusion and Future Perspectives
The development of this compound represents a scientifically robust attempt to target a fundamental pathological mechanism in Duchenne muscular dystrophy. The rationale for inhibiting the NF-κB pathway remains strong, and the preclinical and early clinical data for this compound were encouraging. However, the failure of the Phase 3 PolarisDMD trial to demonstrate a statistically significant clinical benefit underscores the challenges of translating promising preclinical findings and biomarker changes into clinically meaningful outcomes in a complex and heterogeneous disease like DMD.
The data generated from the this compound clinical trial program, although not leading to an approved therapy, contribute valuable information to the DMD research community, particularly regarding the natural history of the disease in a non-steroid treated population and the behavior of various outcome measures. Future research into NF-κB inhibition for DMD may need to consider alternative molecular targets within the pathway, different patient populations, or combination therapies to achieve a clinically significant impact on disease progression. The story of this compound serves as a critical case study in the arduous journey of drug development for rare diseases.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. researchgate.net [researchgate.net]
- 3. Phase 3 PolarisDMD Trial | DMD Hub [dmdhub.org]
- 4. catabasis.com [catabasis.com]
- 5. A Randomized, Double-Blind, Placebo-Controlled, Global Phase 3 Study of this compound in Pediatric Patients with Duchenne Muscular Dystrophy: Results of the PolarisDMD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. librarysearch.colby.edu [librarysearch.colby.edu]
- 9. Catabasis Pharmaceuticals Presents Preclinical Data Showing Potential for Bone Preservation with this compound in Duchenne Muscular Dystrophy - BioSpace [biospace.com]
- 10. researchgate.net [researchgate.net]
- 11. actionduchenne.org [actionduchenne.org]
- 12. experts.umn.edu [experts.umn.edu]
- 13. defeatduchenne.ca [defeatduchenne.ca]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. A Randomized, Double-Blind, Placebo-Controlled, Global Phase 3 Study of this compound in Pediatric Patients with Duchenne Muscular Dystrophy: Results of the PolarisDMD Trial - PMC [pmc.ncbi.nlm.nih.gov]
Edasalonexent: A Deep Dive into its Cellular and Molecular Mechanisms in Muscle Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edasalonexent (formerly CAT-1004) is an investigational small molecule that was developed as a potential disease-modifying therapy for Duchenne muscular dystrophy (DMD).[1][2] DMD is a fatal X-linked recessive disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration, inflammation, and fibrosis.[1] this compound was designed to address the underlying pathological processes in DMD by targeting the nuclear factor-kappa B (NF-κB) pathway.[3][4] This technical guide provides an in-depth overview of the cellular and molecular targets of this compound in muscle tissue, summarizing key quantitative data and detailing relevant experimental protocols.
Core Molecular Target: Nuclear Factor-kappa B (NF-κB)
The primary molecular target of this compound is the transcription factor NF-κB.[3][4] In healthy muscle, NF-κB activity is tightly regulated. However, in DMD, the absence of dystrophin and subsequent mechanical stress leads to chronic activation of NF-κB in muscle cells from a very early age.[3][5] This persistent NF-κB activation is a central driver of the disease pathology, promoting:
-
Inflammation: Upregulation of pro-inflammatory cytokines and chemokines, leading to the infiltration of immune cells into muscle tissue.[3]
-
Muscle Degeneration: Increased expression of genes involved in protein catabolism and muscle atrophy.[6]
-
Fibrosis: Promotion of fibroblast proliferation and extracellular matrix deposition, resulting in the replacement of muscle tissue with fibrous scar tissue.[3]
-
Suppression of Muscle Regeneration: Inhibition of the differentiation and fusion of muscle stem cells (satellite cells), impairing the repair of damaged muscle fibers.[3][5]
This compound is a bifunctional molecule that covalently links salicylic acid and docosahexaenoic acid (DHA), both of which are known to inhibit NF-κB.[5] This unique structure is designed for intracellular cleavage, releasing the two bioactive components to synergistically inhibit the NF-κB pathway.[5][6] By inhibiting NF-κB, this compound aims to reduce inflammation, slow muscle degeneration, and promote muscle regeneration, thereby preserving muscle function.[2][3]
Quantitative Effects of this compound on Molecular and Cellular Markers
Clinical and preclinical studies have provided quantitative data on the effects of this compound on various biomarkers related to its mechanism of action and downstream effects on muscle health.
Table 1: Effect of this compound on NF-κB Pathway and Inflammatory Markers
| Biomarker | Study Population | Treatment Group | Duration of Treatment | Key Finding | Significance (p-value) |
| NF-κB-regulated gene transcripts | Boys with DMD (MoveDMD Phase 2) | 100 mg/kg/day this compound | 12 and 24 weeks | Significant 2-fold decrease | p<0.005[3] |
| C-reactive protein (CRP) | Boys with DMD (MoveDMD Phase 2) | 100 mg/kg/day this compound | 12, 24, 36, and 48 weeks | Significant decrease from baseline | p≤0.001[3][7] |
| NF-κB pathway and proteasome gene expression profiles | Adult Subjects (Phase 1) | This compound (up to 6000 mg) | 2 weeks | Significantly decreased | p=0.02 and p=0.002, respectively[5] |
Table 2: Effect of this compound on Muscle Health Biomarkers
| Biomarker | Study Population | Treatment Group | Duration of Treatment | Key Finding | Significance (p-value) |
| Creatine kinase (CK) | Boys with DMD (MoveDMD) | 100 mg/kg/day this compound | 12 to 60 weeks | Significantly decreased from baseline | p<0.05[8] |
| Alanine aminotransferase (ALT) | Boys with DMD (MoveDMD) | 100 mg/kg/day this compound | 12 to 60 weeks | Significantly decreased from baseline | p<0.05[8] |
| Aspartate aminotransferase (AST) | Boys with DMD (MoveDMD) | 100 mg/kg/day this compound | 12 to 60 weeks | Significantly decreased from baseline | p<0.05[8] |
| Lactate dehydrogenase (LDH) | Boys with DMD (MoveDMD) | 100 mg/kg/day this compound | 12 to 60 weeks | Significantly decreased from baseline | p<0.05[8] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound in the context of the NF-κB signaling pathway in Duchenne muscular dystrophy.
Caption: this compound inhibits the NF-κB pathway in muscle cells.
Experimental Protocols
The following sections detail the methodologies for key experiments used to assess the cellular and molecular effects of this compound in muscle tissue.
Western Blot for NF-κB Pathway Proteins
This protocol is a generalized procedure for assessing the levels of total and phosphorylated NF-κB pathway proteins (e.g., p65, IκBα) in muscle tissue lysates.[9][10]
1. Sample Preparation (Muscle Tissue Lysate): a. Excise muscle tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C until use. b. Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA assay.
2. SDS-PAGE: a. Load 20-40 µg of total protein per lane onto a 4-20% Tris-glycine polyacrylamide gel. b. Include a pre-stained protein ladder to determine molecular weights. c. Run the gel at 100-150V until the dye front reaches the bottom.
3. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. b. Perform the transfer at 100V for 1-2 hours or overnight at 30V at 4°C. c. After transfer, briefly stain the membrane with Ponceau S to verify transfer efficiency.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-phospho-p65, anti-IκBα) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using a digital imaging system or X-ray film. c. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Caption: A typical workflow for Western blot analysis of muscle proteins.
Immunohistochemistry for Dystrophin in Muscle Biopsies
This protocol provides a general framework for the immunohistochemical detection and localization of dystrophin in muscle biopsy sections.[11][12][13]
1. Tissue Preparation: a. Obtain fresh muscle biopsies and embed in Optimal Cutting Temperature (OCT) compound. b. Snap-freeze the embedded tissue in isopentane cooled by liquid nitrogen. c. Store the frozen blocks at -80°C. d. Cut 5-10 µm thick cryosections using a cryostat and mount them on charged glass slides.
2. Fixation and Permeabilization: a. Air-dry the sections for 30 minutes. b. Fix the sections with cold acetone or 4% paraformaldehyde for 10 minutes. c. Wash the slides three times with phosphate-buffered saline (PBS). d. If required, perform antigen retrieval using a citrate-based buffer. e. Permeabilize the sections with 0.1% Triton X-100 in PBS for 10 minutes.
3. Immunostaining: a. Block non-specific binding sites with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature. b. Incubate the sections with a primary antibody against dystrophin (e.g., N-terminus, rod domain, or C-terminus specific antibodies) diluted in blocking solution overnight at 4°C in a humidified chamber. c. Wash the slides three times with PBS. d. Incubate the sections with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark. e. Wash the slides three times with PBS.
4. Mounting and Imaging: a. Counterstain the nuclei with DAPI for 5 minutes. b. Mount the slides with a mounting medium containing an anti-fade reagent. c. Acquire images using a fluorescence microscope. Dystrophin staining should appear at the sarcolemma of muscle fibers.
Caption: Immunohistochemistry workflow for dystrophin detection in muscle.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps for measuring the expression of NF-κB target genes in muscle tissue.
1. RNA Extraction: a. Homogenize frozen muscle tissue in a lysis buffer (e.g., TRIzol). b. Extract total RNA using a phenol-chloroform extraction method or a commercial RNA isolation kit. c. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
2. cDNA Synthesis: a. Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. qPCR Reaction: a. Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix. b. Perform the qPCR reaction in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
4. Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Conclusion
This compound represents a targeted therapeutic approach for Duchenne muscular dystrophy by inhibiting the chronically activated NF-κB pathway. The data from clinical and preclinical studies demonstrate its ability to modulate key biomarkers of inflammation and muscle health. While the clinical development of this compound has been discontinued, the wealth of data generated from its investigation provides valuable insights into the role of NF-κB in the pathophysiology of DMD and serves as a foundation for the development of future therapies targeting this critical signaling pathway. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the molecular mechanisms of DMD and evaluate the efficacy of novel therapeutic interventions.
References
- 1. musculardystrophynews.com [musculardystrophynews.com]
- 2. news-medical.net [news-medical.net]
- 3. defeatduchenne.ca [defeatduchenne.ca]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. A Novel NF‐κB Inhibitor, this compound (CAT‐1004), in Development as a Disease‐Modifying Treatment for Patients With Duchenne Muscular Dystrophy: Phase 1 Safety, Pharmacokinetics, and Pharmacodynamics in Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 Study of this compound (CAT-1004), an Oral NF-κB Inhibitor, in Pediatric Patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hcplive.com [hcplive.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. A novel high-throughput immunofluorescence analysis method for quantifying dystrophin intensity in entire transverse sections of Duchenne muscular dystrophy muscle biopsy samples | PLOS One [journals.plos.org]
- 13. A novel high-throughput immunofluorescence analysis method for quantifying dystrophin intensity in entire transverse sections of Duchenne muscular dystrophy muscle biopsy samples - PMC [pmc.ncbi.nlm.nih.gov]
Initial safety and tolerability findings from Phase 1 trials of Edasalonexent
An In-depth Technical Guide on the Initial Safety and Tolerability Findings from Phase 1 Trials of Edasalonexent
This technical guide provides a comprehensive overview of the initial safety, tolerability, and pharmacodynamic findings from the Phase 1 clinical trial of this compound, an investigational oral NF-κB inhibitor for the treatment of Duchenne muscular dystrophy (DMD). The data presented is intended for researchers, scientists, and drug development professionals.
Introduction
This compound (formerly CAT-1004) is an orally administered small molecule designed to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[1][2][3] In Duchenne muscular dystrophy, the absence of dystrophin leads to chronic activation of NF-κB, which is a key driver of muscle inflammation, degeneration, and suppressed muscle regeneration.[4][5][6] this compound is a bifunctional molecule that links salicylic acid and the omega-3 fatty acid docosahexaenoic acid (DHA), both of which are known to inhibit NF-κB.[1][7] The molecule is designed to be cleaved intracellularly, releasing its bioactive components to synergistically inhibit NF-κB.[4][7] This novel approach holds the potential to be a disease-modifying therapy for all patients with DMD, irrespective of their specific dystrophin mutation.[1][3]
Phase 1 Trial Design and Experimental Protocols
The initial evaluation of this compound in pediatric patients with DMD was conducted as Part A of the multi-part MoveDMD® Phase 1/2 trial (NCT02439216).[6][8][9]
Study Design: The Phase 1 portion was a one-week, open-label, multiple-dose study designed to assess the safety, tolerability, and pharmacokinetics (PK) of three sequential ascending doses of this compound.[1][3][4][6]
Patient Population: The trial enrolled 17 ambulatory boys with a genetically confirmed diagnosis of Duchenne muscular dystrophy.[1][3] The mean age of the participants was 5.5 years, with an age range of 4 to 7 years.[3][10] Patients were not on glucocorticoid treatment.[6]
Dosing and Administration: Participants received three sequential ascending total daily doses of this compound:
The study also evaluated the effect of low-fat and high-fat meals on the drug's exposure.[4]
Endpoints:
-
Primary Endpoints: The primary objectives were to evaluate the safety and tolerability of this compound and the effects of food on its pharmacokinetics.[4]
-
Exploratory Endpoints: Exploratory pharmacodynamic endpoints included the assessment of NF-κB-regulated gene expression in whole blood and levels of serum proteins.[4]
Assessments:
-
Safety and Tolerability: Monitored through the recording of adverse events, clinical laboratory tests, vital signs, and physical examinations.
-
Pharmacokinetics: Plasma samples were collected to determine the concentrations of this compound and its metabolites at various time points after dosing.[4]
-
Pharmacodynamics: Whole blood samples were collected before and after treatment to analyze changes in the expression of NF-κB target genes using mRNA sequencing.[1][4][6]
Safety and Tolerability Findings
This compound was found to be well tolerated across all tested dose levels in the Phase 1 trial.[1][3][4]
| Safety Outcome | Result |
| Serious Adverse Events | None reported[1][3][4] |
| Dosing Interruptions | None reported[1][3] |
| Dose Reductions | None reported[1][3][4] |
| Discontinuations due to AEs | None reported[1][3][4] |
Table 1: Summary of Key Safety Outcomes from the Phase 1 Trial.
The majority of adverse events (AEs) reported were mild in nature.[1][3][4] The most frequently observed treatment-emergent AEs were gastrointestinal.[1][3][4]
| Adverse Event Category | Most Common AEs | Severity |
| Gastrointestinal Disorders | Diarrhea[4][11] | Mild and transient[11] |
Table 2: Profile of Treatment-Emergent Adverse Events.
These initial findings demonstrated a favorable safety and tolerability profile for this compound in young boys with DMD.[1][3]
Pharmacokinetic and Pharmacodynamic Findings
Pharmacokinetics: this compound was rapidly absorbed, with peak plasma levels observed between 2 to 6 hours after dosing.[4] The exposure to the drug increased nearly proportionally with the dose.[4] Only minimal accumulation of this compound in the plasma was observed after seven days of dosing.[4]
Pharmacodynamics: Treatment with this compound for seven days resulted in a statistically significant inhibition of NF-κB.[1] This was evidenced by the downregulation of a prespecified set of NF-κB-regulated genes in whole blood at the two higher doses (67 and 100 mg/kg/day).[1][4] This demonstrated that even with short-term dosing, this compound could effectively engage its target and reduce the activity of elevated NF-κB in circulating mononuclear cells.[1][2]
Visualizations
Signaling Pathway
Caption: Mechanism of Action of this compound via NF-κB Inhibition.
Experimental Workflow
Caption: Workflow of the this compound Phase 1 Clinical Trial.
Conclusion
The initial Phase 1 clinical trial data for this compound in pediatric patients with Duchenne muscular dystrophy demonstrated that the drug was well tolerated with a manageable safety profile.[1][3][4] The most common adverse events were mild and gastrointestinal in nature.[1][3][4] Furthermore, the study provided early evidence of target engagement, showing that this compound successfully inhibited the NF-κB pathway in this patient population.[1][4] These promising initial findings supported the continued clinical development of this compound in subsequent phases to further evaluate its efficacy as a potential foundational therapy for DMD.[1][2][3]
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. musculardystrophynews.com [musculardystrophynews.com]
- 3. news-medical.net [news-medical.net]
- 4. Phase 1 Study of this compound (CAT-1004), an Oral NF-κB Inhibitor, in Pediatric Patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. musculardystrophynews.com [musculardystrophynews.com]
- 6. neurology.org [neurology.org]
- 7. A Novel NF‐κB Inhibitor, this compound (CAT‐1004), in Development as a Disease‐Modifying Treatment for Patients With Duchenne Muscular Dystrophy: Phase 1 Safety, Pharmacokinetics, and Pharmacodynamics in Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. musculardystrophynews.com [musculardystrophynews.com]
- 9. catabasis.com [catabasis.com]
- 10. defeatduchenne.ca [defeatduchenne.ca]
- 11. musculardystrophynews.com [musculardystrophynews.com]
Methodological & Application
Designing Clinical Trials for NF-κB Inhibitors: Lessons from Edasalonexent
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that plays a central role in regulating inflammatory responses, cell survival, and differentiation.[1][2] Its chronic activation is implicated in the pathology of numerous diseases, including inflammatory disorders and muscular dystrophies.[1][3] Edasalonexent (formerly CAT-1004) is an orally administered small molecule designed to inhibit NF-κB.[4][5] It is a bifunctional molecule that links salicylic acid and docosahexaenoic acid (DHA), both known to inhibit NF-κB, which are released intracellularly to exert their effects.[1][4] This document provides detailed application notes and protocols for designing clinical trials for NF-κB inhibitors, drawing insights from the clinical development of this compound for Duchenne muscular dystrophy (DMD), a rare genetic disorder characterized by progressive muscle degeneration and inflammation.[3][4]
This compound: Mechanism of Action and Clinical Development
This compound was developed as a potential disease-modifying therapy for all patients with DMD, irrespective of their specific dystrophin gene mutation.[6] The rationale for its development was based on the understanding that chronic NF-κB activation is a key driver of muscle inflammation, degeneration, and suppressed regeneration in DMD.[3][6] Preclinical studies in animal models of DMD demonstrated that inhibiting NF-κB could improve muscle histology, function, and regeneration.[1]
The clinical development of this compound involved several phases:
-
Phase 1: Focused on safety, pharmacokinetics, and pharmacodynamics in adult subjects and later in pediatric patients with DMD.[4][7] These studies demonstrated that this compound was well-tolerated and showed inhibition of activated NF-κB pathways.[4]
-
Phase 2 (MoveDMD): A proof-of-concept study in young boys with DMD that showed this compound was associated with a slowing of disease progression and preservation of muscle function compared to an off-treatment control period.[3]
-
Phase 3 (PolarisDMD): A global, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in pediatric patients with DMD.[8][9][10]
Despite promising early-phase data, the Phase 3 PolarisDMD trial failed to meet its primary endpoint of improving the North Star Ambulatory Assessment (NSAA) score compared to placebo, leading to the discontinuation of its clinical development.[5][9] Analysis of the trial data and design provides valuable lessons for future clinical trials of NF-κB inhibitors.
Key Considerations for Clinical Trial Design
Designing clinical trials for NF-κB inhibitors, particularly in the context of rare diseases, requires careful consideration of several factors.
Patient Population and Stratification
The selection of the patient population is critical. In the this compound trials, enrollment was focused on a specific age range of boys with DMD (4 to 7 years old) who were not on corticosteroids.[9][10] This was intended to create a more homogeneous population and avoid the confounding effects of steroid treatment.
Recommendations:
-
Define clear inclusion and exclusion criteria: This should be based on disease characteristics, age, prior treatments, and genetic mutations if applicable.
-
Consider patient stratification: Stratifying patients based on baseline disease severity, age, or specific biomarkers can help to reduce variability and increase the power of the study. For instance, a pre-specified analysis of the PolarisDMD trial by age suggested that younger patients might have derived more benefit from this compound.[5]
Endpoints: Efficacy and Pharmacodynamics
The choice of endpoints is paramount to the success of a clinical trial.
Efficacy Endpoints:
-
Primary Endpoint: Should be a clinically meaningful measure of disease progression. The PolarisDMD trial used the North Star Ambulatory Assessment (NSAA) score, a validated measure of motor function in ambulatory boys with DMD.[9]
-
Secondary Endpoints: Should include a range of assessments to provide a comprehensive picture of the drug's effect. The this compound trials included timed function tests (time to stand, 4-stair climb, 10-meter walk/run), muscle enzyme levels, and assessments of bone and heart health.[9]
Pharmacodynamic Endpoints:
These are crucial for demonstrating target engagement and understanding the biological activity of the NF-κB inhibitor.
-
NF-κB Pathway Gene Expression: Measuring changes in the expression of NF-κB target genes in peripheral blood mononuclear cells (PBMCs) or muscle tissue can provide direct evidence of target engagement. In Phase 1 studies, this compound treatment led to a significant decrease in NF-κB pathway and proteasome gene expression profiles in PBMCs.[4]
-
Biomarkers of Inflammation: Monitoring levels of inflammatory biomarkers, such as C-reactive protein (CRP), can indicate a reduction in systemic inflammation.[6]
-
Muscle Health Biomarkers: In the context of muscular dystrophies, biomarkers of muscle damage and health, such as creatine kinase (CK) levels and magnetic resonance imaging (MRI) of muscle tissue, are important.[3]
Data Presentation: Summary of this compound Clinical Trial Data
The following tables summarize key quantitative data from the this compound clinical trials.
Table 1: Phase 1 Study in Adult Subjects - Pharmacodynamic Effects [4]
| Parameter | Treatment Group | Result | p-value |
| NF-κB Pathway Gene Expression | This compound | Significantly decreased | 0.02 |
| Proteasome Gene Expression | This compound | Significantly decreased | 0.002 |
| LPS-stimulated NF-κB Activity | This compound | 70% reduction | Statistically significant |
| NF-κB p65 DNA Binding Activity | This compound | Decreased | Not specified |
Table 2: PolarisDMD Phase 3 Trial Design [9][10][11]
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled |
| Patient Population | ~125 boys with DMD, ages 4 to 7 |
| Treatment Arms | This compound (100 mg/kg/day) vs. Placebo (2:1 randomization) |
| Treatment Duration | 52 weeks |
| Primary Endpoint | Change in North Star Ambulatory Assessment (NSAA) total score |
| Secondary Endpoints | Timed function tests (time to stand, 4-stair climb, 10-meter walk/run) |
Table 3: PolarisDMD Phase 3 Trial - Key Outcomes [5][9]
| Endpoint | Result |
| Primary Endpoint (NSAA total score) | Not statistically significant difference between this compound and placebo |
| Secondary Endpoints (Timed function tests) | No statistically significant differences, although less functional decline in the this compound group |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of clinical trial results. The following are example protocols for key experiments relevant to the clinical development of NF-κB inhibitors.
Protocol 1: NF-κB p65 DNA Binding Activity Assay
This protocol is based on the principles of commercially available ELISA-based transcription factor DNA binding assays.
Objective: To quantify the activation of the NF-κB p65 subunit by measuring its ability to bind to a specific DNA consensus sequence.
Materials:
-
Nuclear extraction kit
-
NF-κB p65 DNA binding assay kit (containing 96-well plate pre-coated with NF-κB consensus sequence oligonucleotide, primary and secondary antibodies, wash buffers, and substrate)
-
Microplate reader
Procedure:
-
Nuclear Extract Preparation: Isolate nuclear extracts from patient PBMCs or tissue biopsies according to the manufacturer's protocol of the nuclear extraction kit. Determine the protein concentration of the nuclear extracts.
-
Binding Reaction: Add equal amounts of nuclear extract protein to the wells of the 96-well plate. Incubate for the time and temperature specified in the kit protocol to allow NF-κB p65 to bind to the immobilized DNA.
-
Washing: Wash the wells multiple times with the provided wash buffer to remove non-specific binding.
-
Antibody Incubation: Add the primary antibody specific for the NF-κB p65 subunit to each well and incubate. This is followed by washing and incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add the colorimetric substrate to the wells. The HRP enzyme will catalyze a color change.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The absorbance is proportional to the amount of bound NF-κB p65. Compare the results between treatment and placebo groups.
Protocol 2: Gene Expression Analysis of NF-κB Target Genes by qPCR
Objective: To measure the mRNA expression levels of NF-κB target genes in response to treatment with an NF-κB inhibitor.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., IL-6, TNF-α, ICAM-1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from patient samples (e.g., PBMCs, muscle tissue) using an appropriate RNA extraction kit. Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
qPCR Amplification: Perform the qPCR reaction in a qPCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the relative gene expression changes between the treatment and placebo groups using the ΔΔCt method.
Visualizations
NF-κB Signaling Pathway and Point of Inhibition
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Clinical Trial Workflow for an NF-κB Inhibitor
Caption: A generalized workflow for a randomized, placebo-controlled clinical trial.
Conclusion
The development of this compound, despite its ultimate outcome, provides a valuable case study for designing clinical trials for NF-κB inhibitors. Key takeaways include the importance of a well-defined patient population, the selection of clinically meaningful and robust endpoints, and the integration of pharmacodynamic measures to demonstrate target engagement. For rare diseases, leveraging natural history data and considering adaptive trial designs can be crucial for success.[12] The protocols and visualizations provided in this document offer a framework for researchers and drug developers to design and execute rigorous and informative clinical trials for this important class of therapeutic agents.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disease-modifying effects of this compound, an NF-κB inhibitor, in young boys with Duchenne muscular dystrophy: Results of the MoveDMD phase 2 and open label extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel NF‐κB Inhibitor, this compound (CAT‐1004), in Development as a Disease‐Modifying Treatment for Patients With Duchenne Muscular Dystrophy: Phase 1 Safety, Pharmacokinetics, and Pharmacodynamics in Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Randomized, Double-Blind, Placebo-Controlled, Global Phase 3 Study of this compound in Pediatric Patients with Duchenne Muscular Dystrophy: Results of the PolarisDMD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. defeatduchenne.ca [defeatduchenne.ca]
- 7. Phase 1 Study of this compound (CAT-1004), an Oral NF-κB Inhibitor, in Pediatric Patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase III Study of this compound in Boys With Duchenne Muscular Dystrophy [clinicaltrialsgps.com]
- 9. musculardystrophynews.com [musculardystrophynews.com]
- 10. parentprojectmd.org [parentprojectmd.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. allucent.com [allucent.com]
Application Notes and Protocols for the Administration of Edasalonexent in Pediatric Duchenne Muscular Dystrophy (DMD) Patients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edasalonexent (formerly CAT-1004) is an orally administered small molecule that was investigated as a potential disease-modifying therapy for Duchenne muscular dystrophy (DMD). It was designed to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which is chronically activated in DMD and plays a crucial role in the inflammation, muscle degeneration, and suppression of muscle regeneration characteristic of the disease. Although the Phase 3 PolarisDMD trial did not meet its primary and secondary endpoints, the data generated from the clinical development of this compound provide valuable insights for future research in DMD. These application notes and protocols are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the study of DMD and related inflammatory muscle disorders.
Mechanism of Action: NF-κB Inhibition in DMD
This compound is a bifunctional molecule that covalently links salicylic acid and the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] Both of these components are known to independently inhibit the NF-κB pathway, and their combination in this compound was designed for synergistic and potent inhibition.[2] In DMD, the absence of dystrophin leads to muscle membrane instability, triggering a cascade of events that includes chronic inflammation. The NF-κB pathway is a key mediator of this inflammatory response. By inhibiting NF-κB, this compound aimed to reduce muscle inflammation and damage, and promote muscle regeneration.[1][2][3]
Clinical Trial Protocols: The PolarisDMD Phase 3 Study
The PolarisDMD study was a global, randomized, double-blind, placebo-controlled Phase 3 trial designed to evaluate the efficacy and safety of this compound in pediatric patients with DMD.[4][5][6]
Patient Population and Dosing
The study enrolled male patients aged 4 to less than 8 years with a genetically confirmed diagnosis of DMD.[4][5][6] Patients were randomized in a 2:1 ratio to receive either this compound or a placebo for 52 weeks.[4][5][6] The dosage of this compound was 100 mg/kg/day, administered orally.[4]
| Parameter | This compound (n=88) | Placebo (n=43) | Total (n=131) |
| Mean Age (years) | 5.65 | 5.77 | 5.69 |
| Age Group ≤6.0 years, n (%) | 56 (63.6) | 28 (65.1) | 84 (64.1) |
| Age Group >6.0 years, n (%) | 32 (36.4) | 15 (34.9) | 47 (35.9) |
| Race, n (%) | |||
| White | 75 (85.2) | 37 (86.0) | 112 (85.5) |
| Asian | 5 (5.7) | 2 (4.7) | 7 (5.3) |
| Black or African American | 2 (2.3) | 1 (2.3) | 3 (2.3) |
| Other/Not Reported | 6 (6.8) | 3 (7.0) | 9 (6.9) |
| Mutation Type, n (%) | |||
| Deletion | 65 (73.9) | 32 (74.4) | 97 (74.0) |
| Duplication | 10 (11.4) | 5 (11.6) | 15 (11.5) |
| Point Mutation/Other | 13 (14.8) | 6 (14.0) | 19 (14.5) |
Inclusion and Exclusion Criteria
Key Inclusion Criteria: [5]
-
Male, aged 4 to <8 years at screening.
-
Confirmed diagnosis of DMD by genetic testing.
-
Able to perform the stand from supine test in ≤ 10 seconds.
-
Able to perform the 10-meter walk/run test and the 4-stair climb test.
-
Willingness to provide written informed consent/assent.
Key Exclusion Criteria: [5]
-
Use of corticosteroids within 24 weeks prior to Day 1.
-
Use of other investigational drugs within 4 weeks prior to Day 1.
-
Clinically significant illness or any other major medical condition that would interfere with the study.
Experimental Protocols
The primary and secondary endpoints of the PolarisDMD trial were assessed using standardized functional tests.
The NSAA is a 17-item rating scale that measures functional motor abilities in ambulant children with DMD.[7] Each item is scored on a 3-point scale (0 = unable to perform, 1 = performs with modifications, 2 = performs without difficulty), with a maximum total score of 34.[8]
Protocol:
-
Preparation: Ensure a safe and quiet environment with the necessary equipment (e.g., chair, step, stopwatch).
-
Patient Instruction: Clearly explain and demonstrate each task to the patient.
-
Task Performance and Scoring:
-
Stands: Assesses the ability to stand from a chair and from the floor.
-
Walks: Evaluates walking, including walking on heels and toes.
-
Climbs and Descends Stairs: Assesses the ability to go up and down a standard flight of four stairs.
-
Runs: Timed 10-meter run.
-
Jumps and Hops: Assesses the ability to jump with both feet and hop on each leg.
-
Lifts Head: Evaluates neck flexor strength.
-
-
Data Recording: Record the score for each item on the NSAA scoring sheet. The total score is the sum of the scores for all 17 items.
TFTs are a set of standardized tests that measure the time it takes for a patient to perform specific functional tasks. The following TFTs were used as secondary endpoints in the PolarisDMD trial:
Protocol:
-
General Instructions:
-
Perform each test three times and record the fastest time.
-
Provide verbal encouragement to the patient.
-
Use a calibrated stopwatch for timing.
-
-
Time to Stand from Supine (TTSTAND):
-
The patient starts by lying flat on their back on the floor.
-
On the command "Go," the patient stands up as quickly as possible.
-
The timer starts on "Go" and stops when the patient is standing upright.
-
-
10-Meter Walk/Run (10MWR):
-
A 10-meter course is marked on a flat, non-slip surface.
-
The patient starts at the starting line and, on the command "Go," walks or runs as fast as they can to the finish line.
-
The timer starts when the patient's foot crosses the starting line and stops when their chest crosses the finish line.
-
-
4-Stair Climb (4SC):
-
A standard set of four stairs with a handrail is used.
-
The patient starts at the bottom of the stairs.
-
On the command "Go," the patient climbs the four stairs as quickly as possible.
-
The timer starts when the patient's foot touches the first step and stops when both feet are on the top landing.
-
Biomarker Analysis
As an exploratory endpoint, the PolarisDMD trial included the analysis of biomarkers of inflammation and muscle damage.
C-Reactive Protein (CRP) Measurement:
-
Sample Collection: Whole blood samples are collected via venipuncture into appropriate collection tubes (e.g., serum separator tubes).
-
Sample Processing: Serum is separated by centrifugation according to standard laboratory procedures.
-
Analysis: CRP levels are measured using a high-sensitivity immunoturbidimetric assay on a validated clinical chemistry analyzer.
NF-κB-Regulated Gene Transcript Analysis:
-
Sample Collection: Whole blood is collected in PAXgene Blood RNA Tubes to stabilize intracellular RNA.
-
RNA Isolation: Total RNA is isolated from the whole blood samples using a commercially available kit (e.g., PAXgene Blood RNA Kit) following the manufacturer's instructions.
-
Gene Expression Analysis: The expression levels of a panel of NF-κB target genes are quantified using a sensitive and specific method such as quantitative real-time polymerase chain reaction (qRT-PCR) or a multiplexed gene expression assay (e.g., NanoString nCounter).
Experimental Workflow
Safety and Tolerability
This compound was generally well-tolerated in the PolarisDMD trial.[4][9] The majority of adverse events were mild to moderate in severity.[9]
| Adverse Event | This compound (n=88) | Placebo (n=43) |
| Any Adverse Event, n (%) | 78 (88.6) | 35 (81.4) |
| Diarrhea, n (%) | 37 (42.0) | 8 (18.6) |
| Vomiting, n (%) | 18 (20.5) | 7 (16.3) |
| Abdominal Pain, n (%) | 15 (17.0) | 4 (9.3) |
| Rash, n (%) | 12 (13.6) | 2 (4.7) |
| Nasopharyngitis, n (%) | 11 (12.5) | 8 (18.6) |
| Cough, n (%) | 10 (11.4) | 6 (14.0) |
There were no treatment-related serious adverse events, and no patients discontinued the study due to adverse events.[9]
Conclusion
Although this compound did not demonstrate a statistically significant benefit in the PolarisDMD Phase 3 trial, the study provided a wealth of data on the natural history of DMD in a well-characterized pediatric population. The detailed protocols and methodologies outlined in these application notes can serve as a valuable resource for the design and implementation of future clinical trials in DMD and other neuromuscular disorders. The safety profile of this compound and its targeted mechanism of action may also inform the development of next-generation anti-inflammatory therapies for this devastating disease.
References
- 1. health.qld.gov.au [health.qld.gov.au]
- 2. neuropt.org [neuropt.org]
- 3. cambridge.org [cambridge.org]
- 4. The NorthStar Ambulatory Assessment in Duchenne muscular dystrophy: Considerations for the design of clinical trials [iris.unicampania.it]
- 5. Frontiers | C-reactive protein point-of-care testing and complementary strategies to improve antibiotic stewardship in children with acute respiratory infections in primary care [frontiersin.org]
- 6. Gene expression profiling of whole blood: Comparison of target preparation methods for accurate and reproducible microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.noviams.com [assets.noviams.com]
- 8. Peripheral Blood Gene Expression Profiling in Proliferative Diabetic Retinopathy Using NanoString Technology [mdpi.com]
- 9. Clinical applications of C-reactive protein in pediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biomarkers for Assessing Edasalonexent Treatment Efficacy in Duchenne Muscular Dystrophy (DMD)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Duchenne muscular dystrophy (DMD) is a severe genetic disorder characterized by progressive muscle degeneration. A key driver of the disease's pathology is the chronic activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][2] This pathway, when activated due to the absence of dystrophin combined with mechanical stress, promotes inflammation, fibrosis, and muscle degeneration while suppressing muscle regeneration.[2][3] Edasalonexent (formerly CAT-1004) is an investigational oral small molecule designed to inhibit the NF-κB pathway.[1][3] It is a bifunctional molecule that links salicylic acid and docosahexaenoic acid (DHA), which are released intracellularly to synergistically inhibit NF-κB.[4][5] Assessing the efficacy of such a targeted therapy requires robust biomarkers that can measure target engagement and downstream effects on muscle health. These application notes provide a summary of key biomarkers and detailed protocols for their assessment in the context of this compound clinical trials.
Mechanism of Action and Biomarker Rationale
This compound is designed to be stable extracellularly and cleaved by the intracellular enzyme fatty acid amide hydrolase to release its active components, which inhibit the NF-κB pathway.[5] This inhibition is expected to reduce inflammation and muscle damage, thereby slowing disease progression.[6][7] The selection of biomarkers is therefore aimed at measuring these specific biological activities.
Caption: this compound's mechanism targeting NF-κB activation in DMD.
Quantitative Biomarker Data Summary
Data from the MoveDMD Phase 2 trial and its open-label extension have shown changes in several key biomarkers following this compound administration. These findings are summarized below.
Table 1: Pharmacodynamic Biomarkers (Target Engagement)
| Biomarker | Analyte | Dosage | Timepoint | Result | p-value | Citation |
|---|---|---|---|---|---|---|
| NF-κB Pathway Activity | NF-κB regulated gene transcripts (whole blood) | 100 mg/kg/day | 12 & 24 weeks | 2-fold decrease | <0.005 | [3] |
| NF-κB Pathway Activity | NF-κB pathway gene expression profile (PBMCs) | Multiple doses | 2 weeks | Significant decrease | 0.02 |[4][8] |
Table 2: Inflammatory Biomarkers
| Biomarker | Analyte | Dosage | Timepoint | Result | p-value | Citation |
|---|
| Systemic Inflammation | C-Reactive Protein (CRP) | 100 mg/kg/day | 12, 24, 36, 48 weeks | Significant decrease from baseline | ≤0.001 |[3][9] |
Table 3: Muscle Health Biomarkers
| Biomarker | Analyte | Dosage | Timepoint | Result | p-value | Citation |
|---|---|---|---|---|---|---|
| Muscle Integrity | Creatine Kinase (CK) | 100 mg/kg/day | 12 to 60 weeks | Significant decrease from baseline | <0.05 | |
| Muscle Integrity | Alanine Aminotransferase (ALT) | 100 mg/kg/day | 12 to 60 weeks | Significant decrease from baseline | <0.05 | |
| Muscle Integrity | Aspartate Aminotransferase (AST) | 100 mg/kg/day | 12 to 60 weeks | Significant decrease from baseline | <0.05 |
| Muscle Integrity | Lactate Dehydrogenase (LDH) | 100 mg/kg/day | 12 to 60 weeks | Significant decrease from baseline | <0.05 | |
Experimental Protocols
Protocol 1: Gene Expression Analysis of NF-κB Target Genes
This protocol outlines the methodology for quantifying the expression of NF-κB regulated genes from whole blood, a key pharmacodynamic measure of this compound's target engagement.[3][6]
Caption: Workflow for NF-κB target gene expression analysis.
Methodology:
-
Sample Collection: Collect 2.5 mL of whole blood directly into a PAXgene Blood RNA Tube. Invert the tube 8-10 times and store at -20°C or -80°C until processing.
-
RNA Isolation: Thaw samples at room temperature. Isolate total RNA using the PAXgene Blood RNA Kit following the manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.
-
RNA Quality and Quantity Assessment:
-
Quantify RNA using a spectrophotometer (e.g., NanoDrop) to assess purity (A260/280 ratio ~2.0).
-
Confirm RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. Samples with an RNA Integrity Number (RIN) of ≥ 7.0 are suitable for downstream analysis.
-
-
cDNA Synthesis: Synthesize first-strand cDNA from 500 ng to 1 µg of total RNA using a high-capacity reverse transcription kit with random primers, following the manufacturer's protocol.
-
Quantitative Real-Time PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for target NF-κB regulated genes, a suitable master mix (e.g., TaqMan or SYBR Green), and nuclease-free water.
-
Run the qPCR plate on a real-time PCR instrument.
-
Include housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the Ct values of target genes to the geometric mean of the housekeeping genes (ΔCt). Calculate the change in expression relative to baseline using the ΔΔCt method. A 2-fold decrease corresponds to a ΔΔCt value of -1.
Protocol 2: Quantification of C-Reactive Protein (CRP)
This protocol describes the measurement of CRP, a systemic marker of inflammation that is elevated in DMD and has been shown to decrease with this compound treatment.[3][9]
Methodology:
-
Sample Collection: Collect whole blood in a serum separator tube (SST).
-
Sample Processing: Allow blood to clot for at least 30 minutes at room temperature. Centrifuge at 1,000-2,000 x g for 10 minutes. Aspirate the serum and store at -80°C until analysis.
-
Measurement Principle: CRP levels are typically measured using a high-sensitivity immunoturbidimetric assay or an enzyme-linked immunosorbent assay (ELISA) on an automated clinical chemistry analyzer.
-
ELISA Protocol (General Steps):
-
Coat a 96-well plate with a capture antibody specific for human CRP.
-
Block non-specific binding sites.
-
Add diluted patient serum samples and CRP standards to the wells and incubate.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate again.
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance readings of the known CRP standards. Interpolate the CRP concentration of the patient samples from the standard curve.
Protocol 3: Measurement of Muscle Enzyme Levels
This protocol outlines the standard clinical chemistry methods for measuring enzymes that are biomarkers of muscle integrity and damage.
Methodology:
-
Sample Collection and Processing: Collect and process blood to obtain serum as described in Protocol 2.
-
Measurement Principle: The activity of creatine kinase (CK), alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH) is measured using standardized enzymatic assays on an automated clinical chemistry analyzer. These assays are based on the rate of conversion of specific substrates, which leads to a change in absorbance of NAD(P)H, measured spectrophotometrically at 340 nm.
-
Assay Procedure (Automated):
-
Patient serum is mixed with a reagent containing the specific substrate for the enzyme of interest and necessary cofactors.
-
The reaction is incubated at a controlled temperature (typically 37°C).
-
The analyzer monitors the change in absorbance over time.
-
-
Data Analysis: The rate of change in absorbance is directly proportional to the enzyme activity in the sample. The analyzer's software automatically calculates the enzyme activity in Units per Liter (U/L) based on pre-programmed parameters and calibration.
Integrated Biomarker Assessment Framework
The utility of these biomarkers lies in their collective ability to provide a multi-faceted view of this compound's biological activity, from direct target engagement to downstream effects on inflammation and muscle health.
Caption: Logical relationship of this compound and biomarker classes.
Conclusion: The biomarkers detailed in these notes provide a robust framework for assessing the biological activity of this compound in individuals with DMD. Measurement of NF-κB regulated gene transcripts serves as a direct pharmacodynamic marker of target engagement. Downstream changes in inflammatory markers like CRP and muscle health enzymes provide evidence of the drug's physiological effects. While this compound demonstrated target engagement and modulation of these biomarkers, it ultimately did not meet the primary and secondary endpoints in the Phase 3 PolarisDMD trial, leading to the discontinuation of its development.[10] Nevertheless, the methodologies and biomarker strategies employed remain highly relevant for the evaluation of future NF-κB inhibitors and other targeted therapies in DMD.
References
- 1. Disease-modifying effects of this compound, an NF-κB inhibitor, in young boys with Duchenne muscular dystrophy: Results of the MoveDMD phase 2 and open label extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. defeatduchenne.ca [defeatduchenne.ca]
- 4. A Novel NF-κB Inhibitor, this compound (CAT-1004), in Development as a Disease-Modifying Treatment for Patients With Duchenne Muscular Dystrophy: Phase 1 Safety, Pharmacokinetics, and Pharmacodynamics in Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Randomized, Double-Blind, Placebo-Controlled, Global Phase 3 Study of this compound in Pediatric Patients with Duchenne Muscular Dystrophy: Results of the PolarisDMD Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. musculardystrophynews.com [musculardystrophynews.com]
- 8. A Novel NF‐κB Inhibitor, this compound (CAT‐1004), in Development as a Disease‐Modifying Treatment for Patients With Duchenne Muscular Dystrophy: Phase 1 Safety, Pharmacokinetics, and Pharmacodynamics in Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hcplive.com [hcplive.com]
- 10. musculardystrophynews.com [musculardystrophynews.com]
Application Notes and Protocols: The North Star Ambulatory Assessment in Edasalonexent Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of the North Star Ambulatory Assessment (NSAA) in clinical trials for Edasalonexent, a potential therapeutic for Duchenne muscular dystrophy (DMD). This document includes a summary of quantitative data from the pivotal PolarisDMD trial, a detailed protocol for the NSAA, and an illustrative diagram of the targeted signaling pathway.
Introduction to this compound and the NSAA in Duchenne Muscular Dystrophy
Duchenne muscular dystrophy is a severe, X-linked genetic disorder characterized by progressive muscle degeneration.[1] The absence of the dystrophin protein in muscle cells leads to chronic inflammation, a key pathological feature driven by the activation of the nuclear factor kappa-B (NF-κB) signaling pathway.[1][2][3] this compound (formerly CAT-1004) is an orally administered small molecule designed to inhibit the NF-κB pathway, with the aim of reducing inflammation and slowing disease progression in individuals with DMD.[3][4][5]
The North Star Ambulatory Assessment is a 17-item functional scale specifically designed to measure motor abilities in ambulatory boys with Duchenne muscular dystrophy.[6][7] It is a validated and widely used clinician-reported outcome measure in both clinical practice and research to monitor disease progression and evaluate the efficacy of therapeutic interventions.[6][7]
Quantitative Data from the PolarisDMD Phase 3 Trial
The PolarisDMD study was a Phase 3, randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of this compound in boys with DMD.[8][9][10] The primary endpoint of the study was the change from baseline in the NSAA total score over 52 weeks.[5][8] While the trial did not meet its primary endpoint for the overall population, pre-specified subgroup analyses provided insights into the potential effects of this compound in younger patients.[8][9]
Below is a summary of the change from baseline in NSAA total scores from the PolarisDMD trial.
| Age Group | Treatment Group | N | Baseline Mean (SD) | Week 52 Mean (SD) | LS Mean Change from Baseline (SE) | Placebo-subtracted difference (SE) | p-value |
| Overall Population | This compound | 88 | 21.5 (4.6) | 20.1 (5.6) | -1.26 (0.34) | 0.66 (0.50) | 0.18 |
| Placebo | 43 | 19.5 (5.0) | 17.3 (6.4) | -1.92 (0.47) | |||
| ≤ 6.0 years | This compound | 50 | 22.4 (4.1) | 22.0 (4.2) | -0.29 (0.40) | 1.83 (0.71) | 0.01 |
| Placebo | 24 | 20.9 (4.2) | 18.8 (5.1) | -2.12 (0.60) | |||
| > 6.0 years | This compound | 38 | 20.3 (5.0) | 17.6 (6.3) | -2.57 (0.50) | 0.19 (0.89) | 0.83 |
| Placebo | 19 | 17.7 (5.6) | 15.3 (7.8) | -2.76 (0.70) |
Adapted from Finkel R.S., et al. (2021).[8] LS Mean: Least Squares Mean; SE: Standard Error
Experimental Protocol: North Star Ambulatory Assessment (NSAA)
The following is a detailed protocol for the administration of the 17-item North Star Ambulatory Assessment.
General Guidelines:
-
The assessment should be conducted by a trained healthcare professional.
-
The patient should be barefoot.[11]
-
A standardized set of equipment is required: a chair with adjustable height, a 15 cm high box step, and a stopwatch.[12]
-
Each of the 17 items is scored on a 3-point scale:
-
2: Completes the task without any compensation.
-
1: Completes the task independently but with modifications.
-
0: Unable to perform the task.[7]
-
Detailed Item Protocol:
| Item | Task Description | Instructions to Patient | Scoring Criteria (Score 2) |
| 1 | Stand | Stand for 3 seconds with feet no more than 10cm apart and heels on the ground. | Holds correct posture with heels flat for a minimum of 3 seconds.[11] |
| 2 | Walk | Walk forward for at least 10 steps with a consistent heel-to-toe gait. | Places heels down when walking forward.[11] |
| 3 | Stand up from chair | From a seated position with arms crossed, stand up without uncrossing arms. | Stands up without altering the starting position of crossed arms and feet shoulder-width apart.[11] |
| 4 | Climb box step (Right) | Step onto a 15cm box step with the right foot. | Steps onto the box with the right foot. |
| 5 | Climb box step (Left) | Step onto a 15cm box step with the left foot. | Steps onto the box with the left foot. |
| 6 | Descend box step (Right) | Facing forward, step down from the box with the right foot. | Steps down from the box with the right foot.[13] |
| 7 | Descend box step (Left) | Facing forward, step down from the box with the left foot. | Steps down from the box with the left foot.[13] |
| 8 | Stand on one leg (Right) | Stand on the right leg for as long as possible. | Stands on the right leg.[13] |
| 9 | Stand on one leg (Left) | Stand on the left leg for as long as possible. | Stands on the left leg.[13] |
| 10 | Get to sitting | From lying flat on the floor, move to a sitting position. | Moves to a sitting position without turning towards the floor or using both hands for support.[13] |
| 11 | Lift head | From lying flat on the floor with arms crossed, lift the head to touch the chin to the chest. | Lifts head, touching chin to chest, while keeping arms folded.[13] |
| 12 | Stand up from floor | From lying flat on the back, stand up as quickly as possible. | Stands up without rolling into a four-point kneeling or prone position (Gowers' maneuver).[13] |
| 13 | Stand on heels | Lean back onto heels for three counts while barefoot. | Both feet are lifted at the same time with clear dorsiflexion.[13] |
| 14 | Jump | Stand with both feet together and jump as high as possible. | Jumps with minimal forward movement.[13] |
| 15 | Hop (Right) | Stand on the right leg and hop. | Hops on the right leg without the other foot touching the ground.[13] |
| 16 | Hop (Left) | Stand on the left leg and hop. | Hops on the left leg without the other foot touching the ground.[13] |
| 17 | Run | Run as fast as possible for about 32 feet. | Both feet must clear the ground when running.[13] |
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action on the NF-κB Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and the proposed mechanism of action for this compound. In Duchenne muscular dystrophy, the absence of dystrophin leads to muscle fiber damage and subsequent activation of the NF-κB pathway, resulting in chronic inflammation and muscle degeneration.[3] this compound is designed to inhibit this pathway.[3][14]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Logical Workflow of the PolarisDMD Clinical Trial
The diagram below outlines the logical progression of the PolarisDMD clinical trial, from patient screening to the final analysis of the primary endpoint.
Caption: Logical workflow of the PolarisDMD Phase 3 clinical trial.
References
- 1. A Voyage on the Role of Nuclear Factor Kappa B (NF-kB) Signaling Pathway in Duchenne Muscular Dystrophy: An Inherited Muscle Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of NF-kB pathway in Duchenne muscular dystrophy: relation to age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. defeatduchenne.ca [defeatduchenne.ca]
- 4. A Novel NF‐κB Inhibitor, this compound (CAT‐1004), in Development as a Disease‐Modifying Treatment for Patients With Duchenne Muscular Dystrophy: Phase 1 Safety, Pharmacokinetics, and Pharmacodynamics in Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parentprojectmd.org [parentprojectmd.org]
- 6. dmdwarrior.com [dmdwarrior.com]
- 7. pod-nmd.org [pod-nmd.org]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. A Randomized, Double-Blind, Placebo-Controlled, Global Phase 3 Study of this compound in Pediatric Patients with Duchenne Muscular Dystrophy: Results of the PolarisDMD Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. pod-nmd.org [pod-nmd.org]
- 12. North Star Ambulatory Assessment (NSAA) - APCP [paediatric-measures.apcp.org.uk]
- 13. sarepta.com [sarepta.com]
- 14. neurologylive.com [neurologylive.com]
Application Notes and Protocols: A Retrospective Analysis of Edasalonexent in Combination with Other Duchenne Muscular Dystrophy (DMD) Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edasalonexent (formerly CAT-1004) was an investigational oral small molecule designed to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] Chronic activation of NF-κB is a key driver of muscle inflammation, degeneration, and suppression of muscle regeneration in Duchenne muscular dystrophy (DMD).[3] By targeting NF-κB, this compound was being developed as a potential foundational therapy for all patients with DMD, regardless of their specific dystrophin gene mutation.[1][4] The rationale for its use in combination with other DMD therapies, such as exon-skipping drugs, was to simultaneously address the downstream inflammatory consequences of dystrophin deficiency while dystrophin levels were being partially restored. However, the Phase 3 PolarisDMD clinical trial of this compound did not meet its primary or secondary endpoints, leading to the discontinuation of its clinical development.[5][6] These application notes provide a retrospective overview of the scientific rationale, experimental design, and clinical trial results for the use of this compound, including its intended application in combination with other DMD therapies.
Scientific Rationale for Combination Therapy
The primary aim of combining this compound with dystrophin-restoring therapies, such as the exon-skipping drug eteplirsen (Exondys 51), was to create a multi-faceted treatment approach for DMD. Eteplirsen is designed to skip exon 51 of the dystrophin gene, allowing for the production of a truncated but partially functional dystrophin protein in a subset of DMD patients. However, the levels of dystrophin produced are typically low. The persistent muscle inflammation and degeneration driven by the NF-κB pathway would, in theory, continue to contribute to disease progression even with partial dystrophin restoration. This compound, by inhibiting NF-κB, was hypothesized to reduce this inflammation and muscle damage, thereby complementing the effects of exon-skipping therapies and potentially leading to better clinical outcomes.
Signaling Pathway: The Role of NF-κB in DMD and the Mechanism of Action of this compound
Caption: NF-κB signaling in DMD and the inhibitory target of this compound.
Clinical Trial Protocols
The potential for combination therapy with this compound was primarily investigated in the Phase 3 PolarisDMD trial. Below are the key aspects of the relevant clinical trial protocols.
MoveDMD: Phase 1/2 Study (NCT02439216)
This study evaluated the safety, efficacy, pharmacokinetics, and pharmacodynamics of this compound in boys with DMD.[1]
-
Study Design: A 3-part, Phase 1/2, multi-site study. Part A was a 1-week, open-label dose-escalation study. Part B was a randomized, placebo-controlled period. Part C was an open-label extension.[7]
-
Patient Population: Boys aged 4 to 7 years with a genetically confirmed diagnosis of DMD who were steroid-naïve.[7][8]
-
Dosing: In Part C, patients received this compound at 100 mg/kg/day.[7]
-
Combination Therapy: Concomitant treatment with eteplirsen was permissible in Part C for patients with amenable gene mutations after 6 months of exposure to this compound.[7]
-
Outcome Measures: Safety and tolerability, changes in muscle MRI, and functional assessments (e.g., North Star Ambulatory Assessment [NSAA], timed function tests).[3]
PolarisDMD: Phase 3 Study (NCT03703882)
This global study was designed to evaluate the efficacy and safety of this compound in boys with DMD.[9]
-
Study Design: A 52-week, randomized, double-blind, placebo-controlled study.[9]
-
Patient Population: Boys aged 4 to 7 years with a genetically confirmed diagnosis of DMD who had not been treated with steroids for at least 6 months prior to enrollment.[10]
-
Dosing: Patients were randomized 2:1 to receive either this compound 100 mg/kg/day or placebo.[2]
-
Combination Therapy: The trial protocol allowed for the enrollment of boys on a stable dose of eteplirsen.[11][12]
-
Primary Endpoint: Change from baseline in the NSAA total score at 52 weeks.[2]
-
Secondary Endpoints: Age-appropriate timed function tests (time to stand, 4-stair climb, and 10-meter walk/run).[2]
Experimental Workflow for Clinical Trials
Caption: A generalized workflow for the clinical investigation of this compound.
Quantitative Data Summary
The Phase 3 PolarisDMD trial did not meet its primary or secondary endpoints.[5] The following tables summarize the key findings from the trial. Specific outcome data for the subgroup of patients receiving this compound in combination with eteplirsen were not publicly reported in detail; however, the overall trial results encompass this patient population.
Table 1: PolarisDMD Primary and Secondary Endpoint Results (Change from Baseline at 52 Weeks)
| Endpoint | This compound Group | Placebo Group | p-value |
| NSAA Total Score | Decline | Decline | Not Statistically Significant |
| Time to Stand (seconds) | Increase | Increase | Not Statistically Significant |
| 4-Stair Climb (seconds) | Increase | Increase | Not Statistically Significant |
| 10-Meter Walk/Run (seconds) | Increase | Increase | Not Statistically Significant |
Note: Specific mean change values were not consistently reported in the publicly available documents. The trend was a numerical but not statistically significant difference in favor of the this compound group in some functional tests.[13][14]
Table 2: Safety and Tolerability of this compound in the PolarisDMD Trial
| Adverse Event Profile | Description |
| Overall Tolerability | Generally well-tolerated.[5] |
| Most Common Adverse Events | Mild to moderate gastrointestinal issues (diarrhea, vomiting, abdominal pain) and rash.[5] |
| Serious Adverse Events | No treatment-related serious adverse events were reported.[5] |
| Dose Reductions | No dose reductions due to adverse events were reported.[5] |
Conclusion and Future Perspectives
The clinical development of this compound was discontinued due to the failure of the Phase 3 PolarisDMD trial to demonstrate a statistically significant clinical benefit in boys with DMD.[5][6] While the scientific rationale for inhibiting the NF-κB pathway in DMD remains compelling, and the potential for a combination therapy approach was a logical step, this compound did not translate this preclinical promise into clinical efficacy.
These findings underscore the challenges in developing effective treatments for DMD and the importance of robust clinical trial data. The results from the PolarisDMD trial, including the data from patients who were on combination therapy with eteplirsen, will contribute to the broader understanding of DMD pathophysiology and inform the design of future clinical trials for novel therapeutic agents. For researchers, the experience with this compound highlights the need to further explore the complexities of the inflammatory response in DMD and to identify and validate novel therapeutic targets. For drug development professionals, this serves as a case study in the translation of a scientific hypothesis from preclinical models to a large-scale clinical program, and the critical importance of well-powered and rigorously designed Phase 3 trials.
References
- 1. musculardystrophynews.com [musculardystrophynews.com]
- 2. Catabasis Pharmaceuticals begins Phase lll trial of this compound for DMD [clinicaltrialsarena.com]
- 3. Disease-modifying effects of this compound, an NF-κB inhibitor, in young boys with Duchenne muscular dystrophy: Results of the MoveDMD phase 2 and open label extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. parentprojectmd.org [parentprojectmd.org]
- 6. musculardystrophynews.com [musculardystrophynews.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. musculardystrophynews.com [musculardystrophynews.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. musculardystrophynews.com [musculardystrophynews.com]
- 11. musculardystrophynews.com [musculardystrophynews.com]
- 12. | BioWorld [bioworld.com]
- 13. A Randomized, Double-Blind, Placebo-Controlled, Global Phase 3 Study of this compound in Pediatric Patients with Duchenne Muscular Dystrophy: Results of the PolarisDMD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols: Long-Term Open-Label Extension Study Design for Edasalonexent in Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edasalonexent (formerly CAT-1004) was an investigational oral small molecule designed to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. In Duchenne muscular dystrophy (DMD), the absence of dystrophin leads to chronic activation of NF-κB, which is a key driver of muscle inflammation, degeneration, and suppression of muscle regeneration.[1] By inhibiting NF-κB, this compound was developed with the potential to be a disease-modifying therapy for all patients with DMD, regardless of their specific mutation.[1]
This document outlines the design and protocols of the long-term open-label extension (OLE) studies for this compound, primarily focusing on the MoveDMD and GalaxyDMD trials. These studies were designed to evaluate the long-term safety, tolerability, and efficacy of this compound in boys with DMD. Despite showing some positive signals in early-phase trials, the Phase 3 PolarisDMD trial did not meet its primary or secondary endpoints, leading to the discontinuation of this compound's development, including the termination of the GalaxyDMD OLE study.[2] Nevertheless, the design and methodologies of these studies provide valuable insights for future clinical trial development in DMD.
Study Design and Patient Population
The long-term evaluation of this compound was primarily conducted through the open-label extension of the Phase 2 MoveDMD trial and the planned GalaxyDMD OLE study.[2][3]
| Study Phase | Trial Name | Patient Population | Duration | Key Objectives |
| Phase 2 OLE | MoveDMD (Part C) | Boys aged 4 to 7 with a confirmed DMD diagnosis who completed the 12-week placebo-controlled Part B of the MoveDMD trial.[3][4] | 36 weeks (extended to over 72 weeks for some participants).[3][5] | To evaluate the long-term safety, tolerability, and efficacy of this compound. |
| Phase 3 OLE | GalaxyDMD (Terminated) | Planned to enroll boys who completed the Phase 3 PolarisDMD trial, as well as eligible siblings.[2] | Planned for 104 weeks. | To assess the long-term safety and durability of the treatment effect of this compound. |
Efficacy and Safety Endpoints
The OLE studies for this compound utilized a range of functional and biological endpoints to assess long-term efficacy and safety.
Efficacy Assessments
| Endpoint | Description |
| North Star Ambulatory Assessment (NSAA) | A 17-item rating scale that measures functional motor abilities in ambulant boys with DMD. Scores range from 0 to 34, with higher scores indicating better function.[4] |
| Timed Function Tests | - 10-meter Walk/Run: Measures the time taken to walk or run a 10-meter distance. - 4-Stair Climb: Measures the time taken to ascend a standardized set of four stairs. - Time to Stand: Measures the time taken to rise from a supine position on the floor to a standing position.[4] |
| Muscle MRI | Magnetic Resonance Imaging (MRI) of the leg muscles was used to assess muscle composition and health. T2 relaxation time was a key measure of inflammation and pathology.[4] |
| Biomarkers | Blood-based biomarkers of muscle damage (e.g., creatine kinase [CK]) and inflammation (e.g., C-reactive protein [CRP]) were monitored.[4][6] |
Safety Assessments
| Endpoint | Description |
| Adverse Events (AEs) | Monitoring and recording of all adverse events, with classification by severity and relationship to the study drug. |
| Serious Adverse Events (SAEs) | Monitoring and immediate reporting of any serious adverse events. |
| Laboratory Tests | Regular monitoring of hematology, clinical chemistry, and urinalysis. |
| Vital Signs and Physical Examinations | Regular monitoring of vital signs, height, and weight, and conducting physical examinations. |
| Cardiac and Bone Health | Assessments of cardiac function and bone density were included as important measures of long-term safety.[7] |
Quantitative Data Summary
While specific quantitative data from the open-label extension of the MoveDMD trial is limited in publicly available resources, press releases and presentations have consistently reported a slowing of disease progression across multiple functional endpoints at various time points, including 12, 24, 36, 48, and 60 weeks of treatment with 100 mg/kg/day of this compound compared to an off-treatment control period.[6][8]
| Endpoint | Reported Outcome in MoveDMD OLE |
| North Star Ambulatory Assessment (NSAA) | Clinically meaningful numerical improvements in the rate of decline were observed.[4] |
| Timed Function Tests (10-meter walk/run, 4-stair climb, time to stand) | Clinically meaningful numerical improvements in the rates of decline were observed.[4] |
| Muscle MRI T2 | The rate of change in lower leg MRI T2 was significantly improved compared to the progression during the control period (p≤0.05).[4] |
| Muscle Enzymes (CK, ALT, AST, LDH) | Significantly decreased compared to baseline at 12 weeks and later time points (p<0.05).[4] |
| C-Reactive Protein (CRP) | Significantly decreased with this compound at 12, 24, 36, and 48 weeks compared to baseline in the 100 mg/kg treatment group (p≤0.001).[9] |
| Safety | This compound was generally well-tolerated. The most common adverse events were mild and transient gastrointestinal issues, primarily diarrhea. No serious adverse events related to the treatment were reported.[1][10] |
Note on Data Availability: Detailed numerical data (e.g., mean change from baseline ± SD) for the NSAA and timed function tests at each time point in the MoveDMD open-label extension have not been made widely publicly available in the reviewed literature and company communications.
Experimental Protocols
North Star Ambulatory Assessment (NSAA)
Objective: To assess functional motor abilities in ambulant boys with DMD.
Procedure:
-
The assessment is performed by a trained clinical evaluator.
-
It consists of 17 items, including standing, walking, jumping, climbing stairs, and rising from the floor.
-
Each item is scored on a 3-point scale:
-
2: Completes the task independently and without modification.
-
1: Completes the task independently but with modifications.
-
0: Unable to complete the task independently.
-
-
The total score ranges from 0 to 34.
Timed Function Tests
Objective: To quantitatively measure the time taken to perform specific functional tasks.
General Instructions:
-
Use a calibrated stopwatch.
-
Provide clear and standardized instructions to the participant.
-
Allow for adequate rest between tests to avoid fatigue.
-
Perform the tests in a specific order if defined by the protocol.
Specific Protocols:
-
10-meter Walk/Run:
-
Mark a 10-meter course on a flat, unobstructed surface.
-
Instruct the participant to walk or run the course as quickly and as safely as possible.
-
Start the stopwatch when the participant's first foot crosses the starting line and stop it when their chest crosses the finish line.
-
Record the time in seconds.
-
-
4-Stair Climb:
-
Use a standardized set of four stairs with a railing.
-
Instruct the participant to ascend the stairs as quickly and as safely as possible, using the railing if needed.
-
Start the stopwatch when the participant's first foot leaves the floor and stop it when both feet are on the top step.
-
Record the time in seconds.
-
-
Time to Stand from Supine:
-
Have the participant lie flat on their back on the floor.
-
Instruct them to stand up as quickly and as safely as possible.
-
Start the stopwatch on the command "Go" and stop it when the participant is standing upright with both feet on the floor.
-
Record the time in seconds.
-
Visualizations
This compound Mechanism of Action: NF-κB Signaling Pathway
References
- 1. Disease-modifying effects of this compound, an NF-κB inhibitor, in young boys with Duchenne muscular dystrophy: Results of the MoveDMD phase 2 and open label extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. musculardystrophynews.com [musculardystrophynews.com]
- 3. musculardystrophynews.com [musculardystrophynews.com]
- 4. Catabasis Pharmaceuticals Reports Positive Results from Open-Label Extension of Phase 2 MoveDMD® Trial Evaluating this compound in Duchenne Muscular Dystrophy and Plans to Initiate Phase 3 Clinical Trial in First Half 2018 - CureDuchenne [cureduchenne.org]
- 5. researchgate.net [researchgate.net]
- 6. Catabasis Pharmaceuticals Presents New this compound Clinical Biomarker Data Showing NF-kB Inhibition and Target Engagement in the MoveDMD® Trial | Astria Therapeutics [ir.astriatx.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. defeatduchenne.ca [defeatduchenne.ca]
- 9. hcplive.com [hcplive.com]
- 10. neurologylive.com [neurologylive.com]
Application Notes and Protocols for Measuring Muscle Function in Response to Edasalonexent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing muscle function in clinical and preclinical studies of Edasalonexent, an investigational drug developed for Duchenne muscular dystrophy (DMD). The protocols outlined below are based on techniques employed in the this compound clinical trial program and are intended to guide researchers in designing and executing studies to evaluate the efficacy of this and other potential therapies for DMD.
Introduction to this compound and its Mechanism of Action
This compound (formerly CAT-1004) is an orally administered small molecule designed to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[1][2][3][4] In Duchenne muscular dystrophy, the absence of dystrophin protein leads to chronic muscle damage, inflammation, and degeneration. The NF-κB pathway is a key mediator of this inflammation and subsequent muscle damage.[5][6] this compound is a conjugate of salicylic acid and docosahexaenoic acid (DHA), both of which are known to have anti-inflammatory properties and are believed to synergistically inhibit NF-κB.[1][6] By targeting NF-κB, this compound aims to reduce inflammation, preserve muscle function, and slow the progression of DMD.[3][7]
I. Functional Assessments of Muscle Performance
A comprehensive assessment of muscle function in ambulatory individuals with DMD typically involves a combination of multi-item functional scales and timed function tests.
North Star Ambulatory Assessment (NSAA)
The NSAA is a 17-item rating scale that measures a range of motor skills in ambulatory boys with DMD.[7][8] It is a validated and widely used primary endpoint in DMD clinical trials.[8][9]
Protocol:
-
Patient Population: Ambulant boys with a confirmed diagnosis of DMD.
-
Scoring: Each of the 17 tasks is scored on a 3-point scale:
-
2: Completes the task independently and without modification.
-
1: Completes the task with some modification or compensation.
-
0: Unable to perform the task.
-
-
Total Score: The total score ranges from 0 to 34, with higher scores indicating better motor function.[10]
-
Administration: The assessment should be performed by a trained physical therapist or clinician. Patients are asked to perform a series of tasks that include:
-
Standing
-
Walking
-
Jumping
-
Hopping on one leg
-
Running
-
Climbing and descending a box step
-
Rising from a chair
-
Lifting the head from a supine position
-
Rising from the floor[11]
-
-
Environment: The assessment should be conducted in a quiet, well-lit room with a non-slip floor. A box step of a standardized height (at least 15 cm) is required.[11]
Timed Function Tests (TFTs)
TFTs are quantitative measures of the time it takes to perform specific functional tasks. They are important secondary endpoints in DMD trials and are sensitive to changes in muscle function.[12]
a. 10-Meter Walk/Run Test
Protocol:
-
Course: A 10-meter course is marked on a flat, unobstructed surface.[13][14] Start and finish lines should be clearly marked.
-
Instructions: The patient is instructed to "walk or run as fast as you can safely" from the start line to the finish line.[13][15][16]
-
Timing: A stopwatch is used to measure the time taken to cover the 10-meter distance. The timer starts when the first foot crosses the start line and stops when the first foot crosses the finish line.
-
Repetitions: The test is typically performed three times, and the fastest time is recorded for analysis.[17]
b. 4-Stair Climb Test
Protocol:
-
Apparatus: A standardized set of four stairs with handrails is used.
-
Instructions: The patient is instructed to ascend the four stairs as quickly and safely as possible.
-
Timing: The time is recorded from the moment the patient's foot first touches the first step until the moment both feet are on the top step.
-
Repetitions: The test is typically performed multiple times, with the fastest time being used for analysis.
c. Time to Stand from Supine (Gowers' Maneuver)
Protocol:
-
Starting Position: The patient lies flat on their back on the floor.
-
Instructions: The patient is instructed to stand up as quickly as possible.
-
Timing: The time is recorded from the "go" command until the patient is in a stable standing position.
-
Observation: The manner in which the patient stands (e.g., use of the Gowers' maneuver) should be noted.
II. Muscle Imaging
Magnetic Resonance Imaging (MRI) provides a non-invasive method to assess muscle pathology, including inflammation, edema, and fat infiltration.
Muscle MRI T2 Relaxation Time
T2-weighted MRI is a quantitative technique that measures the transverse relaxation time (T2), which is sensitive to changes in free water content in tissues.[18][19] Elevated T2 values in muscle can indicate inflammation and edema.[18][20]
Protocol:
-
Patient Preparation: Patients should be positioned comfortably in the MRI scanner to minimize movement artifacts.
-
Imaging Sequence: A multi-echo spin-echo sequence is typically used to acquire images at multiple echo times (TEs).[21] For example, a sequence with TEs ranging from 9 to 99 msec can be used.[21]
-
Image Analysis:
-
Regions of interest (ROIs) are drawn around specific muscles or muscle groups on the axial images.
-
A mono-exponential decay model is fitted to the signal intensity at different TEs to calculate the T2 relaxation time for each pixel within the ROI.[22]
-
The mean T2 value for each muscle is then calculated.
-
-
Data Interpretation: An increase in muscle T2 relaxation time can suggest increased inflammation and edema, while a decrease may indicate a reduction in these pathological processes in response to treatment.
III. Biomarkers of Muscle Damage and Inflammation
Blood-based biomarkers provide a minimally invasive way to assess systemic inflammation and muscle damage.
C-Reactive Protein (CRP)
CRP is a well-established marker of systemic inflammation and is often elevated in boys with DMD.[6]
Protocol:
-
Sample Collection: A blood sample is collected via venipuncture into a serum separator tube.
-
Sample Processing: The blood is allowed to clot, and then centrifuged to separate the serum.
-
Analysis: The CRP concentration in the serum is measured using a high-sensitivity immunoassay, such as a latex agglutination-based turbidimetric assay.[23][24]
Creatine Kinase (CK)
CK is an enzyme that is released from damaged muscle cells, and its levels are significantly elevated in the blood of individuals with DMD.[26][27]
Protocol:
-
Sample Collection: A blood sample is collected in a serum separator tube.
-
Sample Processing: Serum is separated by centrifugation.
-
Analysis: The total CK activity in the serum is determined using an enzymatic rate method.[26][28]
-
The reaction involves the CK-catalyzed transfer of a phosphate group from creatine phosphate to ADP, producing ATP.
-
The rate of ATP formation is measured spectrophotometrically by coupling it to other enzymatic reactions that produce a change in absorbance at 340 nm.[28]
-
NF-κB Regulated Gene Expression
Analyzing the expression of genes regulated by NF-κB in whole blood can provide a direct measure of the pharmacodynamic effect of an NF-κB inhibitor like this compound.
Protocol:
-
Sample Collection: Whole blood is collected in specialized tubes that stabilize RNA (e.g., PAXgene Blood RNA Tubes).
-
RNA Isolation: Total RNA is extracted from the whole blood samples using a commercially available kit according to the manufacturer's instructions.
-
Gene Expression Analysis:
-
The expression levels of specific NF-κB target genes (e.g., IL-6, TNF-alpha, etc.) are quantified using a sensitive and specific method such as quantitative real-time polymerase chain reaction (qRT-PCR) or a multiplexed gene expression assay like NanoString.[29]
-
Gene expression levels are typically normalized to the expression of one or more stable housekeeping genes.
-
-
Data Interpretation: A decrease in the expression of NF-κB regulated genes following treatment with this compound would indicate successful target engagement and inhibition of the NF-κB pathway.[6]
IV. Data Presentation
Quantitative data from the assessment of muscle function in response to this compound should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Summary of Functional Assessment Results from this compound Clinical Trials
| Endpoint | Trial | Treatment Group | Control Group | Outcome | p-value |
| North Star Ambulatory Assessment (NSAA) - Change from Baseline | PolarisDMD (Phase 3) | This compound (100 mg/kg/day) | Placebo | Not statistically significant | >0.05 |
| 10-Meter Walk/Run - Change from Baseline (seconds) | PolarisDMD (Phase 3) | This compound (100 mg/kg/day) | Placebo | Not statistically significant | >0.05 |
| 4-Stair Climb - Change from Baseline (seconds) | PolarisDMD (Phase 3) | This compound (100 mg/kg/day) | Placebo | Not statistically significant | >0.05 |
| Time to Stand - Change from Baseline (seconds) | PolarisDMD (Phase 3) | This compound (100 mg/kg/day) | Placebo | Not statistically significant | >0.05 |
| MRI Lower Leg T2 - Change from Baseline (ms) | MoveDMD (Phase 2) | This compound (pooled) | Placebo | 0.37 | Not met |
| This compound (100 mg/kg/day) | Numerical improvement | Not statistically significant |
Note: The PolarisDMD Phase 3 trial did not meet its primary and secondary endpoints.[3][30] While not statistically significant, some measures in the MoveDMD trial showed numerical improvements with this compound treatment.[2]
Table 2: Summary of Biomarker Results from this compound Clinical Trials
| Biomarker | Trial | Treatment Group | Outcome | p-value |
| C-Reactive Protein (CRP) | MoveDMD (Phase 2) | This compound (100 mg/kg/day) | Significantly decreased at 12, 24, 36, and 48 weeks compared to baseline | ≤0.001 |
| Muscle Enzymes (CK, ALT, AST, LDH) | MoveDMD (Phase 2) | This compound (100 mg/kg/day) | Significantly decreased compared to baseline at 12 weeks and later | <0.05 |
| NF-κB Regulated Gene Transcripts | MoveDMD (Phase 2) | This compound (100 mg/kg/day) | Significantly decreased by 2-fold at 12 and 24 weeks | <0.005 |
V. Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound Mechanism of Action.
References
- 1. A Randomized, Double-Blind, Placebo-Controlled, Global Phase 3 Study of this compound in Pediatric Patients with Duchenne Muscular Dystrophy: Results of the PolarisDMD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. catabasis.com [catabasis.com]
- 3. parentprojectmd.org [parentprojectmd.org]
- 4. Timed tests - I-Motion [institut-myologie.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. defeatduchenne.ca [defeatduchenne.ca]
- 7. dmdwarrior.com [dmdwarrior.com]
- 8. Disease progression modeling of the North Star Ambulatory Assessment for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. North Star Ambulatory Assessment changes in ambulant Duchenne boys amenable to skip exons 44, 45, 51, and 53: A 3 year follow up | PLOS One [journals.plos.org]
- 10. pod-nmd.org [pod-nmd.org]
- 11. sarepta.com [sarepta.com]
- 12. THE 6-MINUTE WALK TEST AND OTHER ENDPOINTS IN DUCHENNE MUSCULAR DYSTROPHY: LONGITUDINAL NATURAL HISTORY OBSERVATIONS OVER 48 WEEKS FROM A MULTICENTER STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural history of 10-meter walk/run test performance in Spinal Muscular Atrophy: A longitudinal analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. noraxon.com [noraxon.com]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
- 17. Longitudinal timed function tests in Duchenne muscular dystrophy: ImagingDMD cohort natural history - PMC [pmc.ncbi.nlm.nih.gov]
- 18. imaging-cro.biospective.com [imaging-cro.biospective.com]
- 19. Skeletal muscle water T2 as a biomarker of disease status and exercise effects in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research.vu.nl [research.vu.nl]
- 21. Quantitative Assessment of the T2 Relaxation Time of the Gluteus Muscles in Children with Duchenne Muscular Dystrophy: a Comparative Study Before and After Steroid Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative muscle MRI biomarkers in Duchenne muscular dystrophy: cross-sectional correlations with age and functional tests - PMC [pmc.ncbi.nlm.nih.gov]
- 23. microbiologyinfo.com [microbiologyinfo.com]
- 24. atlas-medical.com [atlas-medical.com]
- 25. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 26. atlas-medical.com [atlas-medical.com]
- 27. emedicine.medscape.com [emedicine.medscape.com]
- 28. wwwn.cdc.gov [wwwn.cdc.gov]
- 29. mdpi.com [mdpi.com]
- 30. firstwordpharma.com [firstwordpharma.com]
- 31. Catabasis Pharmaceuticals Reports Positive Results from Open-Label Extension of Phase 2 MoveDMD® Trial Evaluating this compound in Duchenne Muscular Dystrophy and Plans to Initiate Phase 3 Clinical Trial in First Half 2018 - CureDuchenne [cureduchenne.org]
Application Notes and Protocols for the Statistical Analysis of Edasalonexent Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the statistical analysis plan and methodologies employed in the clinical trials of edasalonexent, an investigational oral small molecule designed to inhibit the nuclear factor kappa B (NF-κB) pathway. The focus is on the Phase 3 PolarisDMD trial, a pivotal study in boys with Duchenne muscular dystrophy (DMD). While the trial did not meet its primary endpoint, a thorough understanding of its statistical design and outcomes is crucial for future research in DMD and other inflammatory diseases.
Data Presentation: Summary of Quantitative Data
The statistical analysis of the PolarisDMD trial was designed to evaluate the efficacy and safety of this compound compared to a placebo. The key quantitative data and endpoints are summarized below.
| Endpoint Category | Endpoint | Metric | This compound Group | Placebo Group | Outcome |
| Primary Efficacy | North Star Ambulatory Assessment (NSAA) | Change from baseline at 52 weeks | - | - | No statistically significant difference[1][2][3] |
| Secondary Efficacy | Time to Stand | Change from baseline at 52 weeks | - | - | No statistically significant difference[1][3] |
| 10-meter Walk/Run | Change from baseline at 52 weeks | - | - | No statistically significant difference[1][3] | |
| 4-stair Climb | Change from baseline at 52 weeks | - | - | No statistically significant difference[1][3] | |
| Other Endpoints | Muscle Enzymes | Change from baseline | - | - | No significant differences[1][4] |
| Heart Rate | Change from baseline | - | - | No significant differences[1][4] | |
| Subgroup Analysis | NSAA and Timed Function Tests | Change from baseline at 52 weeks in patients ≤6.0 years | - | - | Showed more robust and statistically significant differences for some assessments[5][6] |
| Safety | Adverse Events (AEs) | Incidence and type | Mild in nature (e.g., diarrhea, vomiting, abdominal pain, rash) | - | Generally safe and well-tolerated[1][7] |
| Serious Adverse Events (SAEs) | Incidence | No treatment-related SAEs | - | [1][2] |
Experimental Protocols
2.1. PolarisDMD Phase 3 Clinical Trial Protocol
The PolarisDMD trial was a global, randomized, double-blind, placebo-controlled study.
-
Objective: To evaluate the efficacy and safety of this compound in ambulatory boys with DMD.[1]
-
Patient Population: 131 boys aged 4 to 7 years with a genetically confirmed diagnosis of DMD, who were not on steroids.[1][5]
-
Treatment Arms:
-
Duration: 52 weeks of treatment.[1]
-
Primary Endpoint Assessment: The North Star Ambulatory Assessment (NSAA) is a 17-item rating scale used to measure functional motor abilities in ambulant children with DMD. The total score ranges from 0 to 34, with higher scores indicating better function. The change from baseline in the NSAA total score at week 52 was the primary outcome measure.
-
Secondary Endpoint Assessments: Timed function tests (TFTs) were used to assess muscle function and endurance. These included:
-
Time to Stand: Time taken to stand up from a supine position on the floor.
-
10-meter Walk/Run: Time taken to walk or run a distance of 10 meters.
-
4-stair Climb: Time taken to ascend a standardized four-step staircase.
-
-
Statistical Analysis: The primary analysis was a comparison of the change from baseline in the NSAA total score between the this compound and placebo groups at week 52. Similar analyses were performed for the secondary endpoints. A pre-specified subgroup analysis was conducted based on age.[5][6]
2.2. NF-κB Inhibition Assay (Pharmacodynamic Assessment)
While specific details of the assays used in the clinical trials are not fully public, the mechanism of action of this compound involves the inhibition of the NF-κB pathway.[8] Pharmacodynamic assessments in earlier phase trials involved measuring the expression of NF-κB-regulated genes in whole blood.[9][10]
-
Objective: To determine if this compound engages its target and inhibits the NF-κB pathway in patients.
-
Sample Collection: Whole blood samples were collected from patients at baseline and after a specified period of treatment.[9]
-
Methodology (General):
-
RNA Isolation: Total RNA is isolated from whole blood samples.
-
Gene Expression Analysis: The expression levels of a pre-specified set of NF-κB target genes are quantified using a sensitive method such as quantitative real-time polymerase chain reaction (qRT-PCR) or microarray analysis.
-
Data Analysis: The change in the expression of NF-κB target genes from baseline to post-treatment is calculated and compared between the this compound and placebo groups. A significant downregulation of these genes in the this compound group would indicate target engagement.[11]
-
Mandatory Visualization
3.1. This compound's Proposed Mechanism of Action via NF-κB Inhibition
Caption: Proposed mechanism of this compound in inhibiting the NF-κB signaling pathway.
3.2. Experimental Workflow for the PolarisDMD Clinical Trial
Caption: High-level experimental workflow of the PolarisDMD Phase 3 clinical trial.
3.3. Logical Relationship of PolarisDMD Trial Endpoints
Caption: Hierarchy and relationship of the primary and secondary endpoints in the PolarisDMD trial.
References
- 1. parentprojectmd.org [parentprojectmd.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. worldduchenne.org [worldduchenne.org]
- 5. A Randomized, Double-Blind, Placebo-Controlled, Global Phase 3 Study of this compound in Pediatric Patients with Duchenne Muscular Dystrophy: Results of the PolarisDMD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. musculardystrophynews.com [musculardystrophynews.com]
- 8. A Novel NF‐κB Inhibitor, this compound (CAT‐1004), in Development as a Disease‐Modifying Treatment for Patients With Duchenne Muscular Dystrophy: Phase 1 Safety, Pharmacokinetics, and Pharmacodynamics in Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. defeatduchenne.ca [defeatduchenne.ca]
- 11. Phase 1 Study of this compound (CAT-1004), an Oral NF-κB Inhibitor, in Pediatric Patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Edasalonexent's NF-κB Inhibition Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edasalonexent (formerly CAT-1004) is an investigational small molecule designed to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a critical transcription factor that plays a central role in regulating inflammatory responses, cell survival, and proliferation. Its persistent activation is implicated in the pathophysiology of various inflammatory and autoimmune diseases. This compound is a bifunctional molecule that links salicylic acid and the omega-3 fatty acid docosahexaenoic acid (DHA), which are known to have anti-inflammatory properties.[2] Upon intracellular cleavage, these components are thought to synergistically inhibit NF-κB.
These application notes provide detailed protocols for three common in vitro assays to characterize and quantify the NF-κB inhibitory potency of this compound: the NF-κB Luciferase Reporter Assay, the NF-κB p65 Transcription Factor DNA-Binding Assay, and the qPCR-based analysis of NF-κB Target Gene Expression. While clinical studies have demonstrated this compound's engagement with the NF-κB pathway in human subjects, detailed in vitro potency data such as IC50 values are not widely published.[3][4] The following protocols are provided to enable researchers to independently determine these parameters.
Mechanism of Action: this compound and the NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNFα) or lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate from the cytoplasm to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory and other response genes. This compound, after intracellular cleavage into salicylic acid and DHA, is proposed to inhibit this pathway.
Data Presentation
The following table summarizes the types of quantitative data that can be obtained from the described assays to characterize the NF-κB inhibitory potency of this compound. Researchers should populate this table with their experimentally determined values.
| Assay Type | Key Parameter | Description | Example Data (Hypothetical) |
| NF-κB Luciferase Reporter Assay | IC50 | The concentration of this compound that causes 50% inhibition of NF-κB-driven luciferase activity. | 5 µM |
| NF-κB p65 DNA-Binding Assay | IC50 | The concentration of this compound that causes 50% inhibition of p65 subunit binding to its DNA consensus sequence. | 8 µM |
| NF-κB Target Gene Expression | Fold Change | The relative change in the expression of specific NF-κB target genes in the presence of this compound. | -2.5 fold change in IL-6 |
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB. Cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Inhibition of the NF-κB pathway by this compound results in a decrease in luciferase expression, which is measured as a reduction in luminescence.
Materials:
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HEK293 or other suitable cell line
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NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
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Lipofectamine 2000 or other transfection reagent
-
DMEM, FBS, and Penicillin-Streptomycin
-
TNFα or LPS
-
This compound
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete DMEM and incubate overnight.
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the media from the cells and add 100 µL of the this compound dilutions. Incubate for 1 hour.
-
Stimulation: Add TNFα to a final concentration of 10 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer, following the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
NF-κB p65 Transcription Factor DNA-Binding Assay (ELISA-based)
This assay quantifies the active form of the NF-κB p65 subunit in nuclear extracts. An oligonucleotide containing the NF-κB consensus binding site is immobilized on a 96-well plate. Nuclear extracts are incubated in the wells, and the bound p65 is detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. This assay is a non-radioactive alternative to the Electrophoretic Mobility Shift Assay (EMSA). Clinical studies on this compound have utilized a similar ELISA-based kit from Thermo Scientific Pierce.[5]
Materials:
-
Cell line of choice (e.g., HeLa, THP-1)
-
Nuclear Extraction Kit
-
NF-κB p65 Transcription Factor Assay Kit (e.g., Thermo Scientific Pierce, Cat# 89859)
-
TNFα or LPS
-
This compound
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Pre-treat the cells with various concentrations of this compound for 1 hour before stimulating with TNFα (10 ng/mL) or LPS (1 µg/mL) for 30-60 minutes.
-
Nuclear Extract Preparation: Harvest the cells and prepare nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's protocol. Determine the protein concentration of the extracts.
-
Assay Procedure (based on a typical kit protocol): a. Add binding buffer and 10-20 µg of nuclear extract to each well of the NF-κB consensus oligonucleotide-coated plate. b. Incubate for 1 hour at room temperature with gentle shaking. c. Wash the wells three times with wash buffer. d. Add the primary antibody against NF-κB p65 to each well and incubate for 1 hour. e. Wash the wells three times. f. Add the HRP-conjugated secondary antibody and incubate for 1 hour. g. Wash the wells five times. h. Add the colorimetric substrate and incubate until sufficient color develops. i. Add a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Plot the absorbance against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.
qPCR-based Analysis of NF-κB Target Gene Expression
This method assesses the effect of this compound on the expression of downstream target genes of the NF-κB pathway. A decrease in the mRNA levels of these genes indicates inhibition of NF-κB activity. Clinical studies on this compound have analyzed predefined NF-κB gene sets, such as the Biocarta NF-κB Pathway and the Broad Institute curated HALLMARK NF-κB gene-set.[3][4]
Materials:
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Cell line of choice
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TNFα or LPS
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This compound
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
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Primers for NF-κB target genes (e.g., IL-6, IL-8, ICAM-1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with this compound and TNFα/LPS as described in the previous protocol.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit. Quantify the RNA and assess its integrity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for a target gene or housekeeping gene, and diluted cDNA. b. Perform qPCR using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min). c. Include a melt curve analysis to ensure primer specificity.
-
Data Analysis: a. Determine the Ct values for each gene in each sample. b. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping). c. Calculate the ΔΔCt by subtracting the ΔCt of the control sample from the ΔCt of the treated sample (ΔΔCt = ΔCt_treated - ΔCt_control). d. Calculate the fold change in gene expression as 2^(-ΔΔCt). A value less than 1 indicates downregulation of the gene by this compound.
Conclusion
The in vitro assays described provide a robust framework for characterizing the NF-κB inhibitory properties of this compound. By employing these protocols, researchers can obtain quantitative data on its potency and mechanism of action, which is crucial for preclinical and clinical development. The combination of a functional reporter assay, a direct DNA-binding assay, and a downstream gene expression analysis will offer a comprehensive understanding of how this compound modulates the NF-κB signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Understanding the Edasalonexent Phase 3 PolarisDMD Trial Failure
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand the outcomes of the Edasalonexent Phase 3 PolarisDMD trial. The content is structured to address potential questions and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of the this compound Phase 3 PolarisDMD trial?
The Phase 3 PolarisDMD trial for this compound in Duchenne muscular dystrophy (DMD) did not meet its primary endpoint.[1][2][3][4][5] The primary endpoint was the change from baseline in the North Star Ambulatory Assessment (NSAA) total score over a 52-week period in the this compound-treated group compared to the placebo group.[6][7][8] The difference between the two groups was not statistically significant.[6][7][8]
Q2: Did the trial meet any of its secondary endpoints?
No, the trial also failed to meet its secondary endpoints.[1][2][4][5] These included timed function tests (TFTs): time to stand, 10-meter walk/run, and 4-stair climb.[6][7][8] While there were trends suggesting a smaller decline in function in the this compound group, these differences were not statistically significant.[6][7]
Q3: Was this compound safe and well-tolerated in the trial?
Yes, this compound was generally reported to be safe and well-tolerated.[1][2][6][7] The majority of adverse events were mild and most commonly involved the gastrointestinal system, with diarrhea being the most frequent.[6][7] No treatment-related serious adverse events were reported.[1][2]
Q4: Were there any patient subgroups that showed a more promising response?
A pre-specified analysis by age suggested that younger patients (≤6.0 years of age) may have had a more robust response.[6][7][8] In this subgroup, some assessments showed statistically significant differences between the this compound and placebo groups, suggesting that earlier intervention might be more effective.[6][7]
Q5: What was the proposed mechanism of action for this compound?
This compound is an orally administered small molecule designed to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8] In DMD, chronic activation of NF-κB is believed to drive inflammation, muscle degeneration, and fibrosis, while also suppressing muscle regeneration.[9] By inhibiting NF-κB, this compound was intended to reduce these pathological processes and slow the progression of the disease.[7][8]
Troubleshooting Guide for Related Experiments
This guide is intended to assist researchers who may be designing or interpreting experiments related to NF-κB inhibition in DMD.
Issue: Lack of efficacy in preclinical models despite targeting NF-κB.
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Possible Cause: The animal model may not fully recapitulate the inflammatory and fibrotic progression seen in human DMD patients.
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Troubleshooting Step: Consider using multiple preclinical models that represent different stages of the disease. Evaluate target engagement and downstream biomarkers of NF-κB activity in the specific models being used.
Issue: Difficulty in translating preclinical efficacy to clinical benefit.
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Possible Cause: The chosen clinical endpoints may not be sensitive enough to detect subtle changes over the trial duration, especially in a slowly progressing disease like DMD.
-
Troubleshooting Step: Explore more sensitive and objective biomarkers of muscle health, such as MRI-based measures of muscle fat fraction and inflammation, in addition to functional endpoints. Consider adaptive trial designs that allow for enrichment of potential responder populations.
Issue: High placebo effect observed in functional endpoints.
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Possible Cause: The natural history of disease progression in young, steroid-naïve DMD patients can be variable. The intensive care and monitoring in a clinical trial setting can also contribute to a placebo effect.
-
Troubleshooting Step: Implement rigorous standardization of functional assessments and central monitoring of data collection. Utilize a sufficiently long baseline period to establish a stable trajectory of disease progression for each patient before randomization.
Data Presentation
PolarisDMD Trial: Primary and Secondary Endpoint Results (Overall Population)
| Endpoint | This compound (n=88) | Placebo (n=43) | Difference (95% CI) | p-value |
| Change from Baseline in NSAA Total Score at Week 52 (Primary) | -1.26 (0.35) | -0.97 (0.49) | -0.29 (-1.43, 0.85) | 0.61 |
| Change from Baseline in Time to Stand (seconds) at Week 52 (Secondary) | 0.53 (0.24) | 0.83 (0.35) | -0.30 (-1.16, 0.56) | 0.49 |
| Change from Baseline in 10-Meter Walk/Run Time (seconds) at Week 52 (Secondary) | 0.35 (0.13) | 0.50 (0.19) | -0.15 (-0.63, 0.33) | 0.54 |
| Change from Baseline in 4-Stair Climb Time (seconds) at Week 52 (Secondary) | 0.67 (0.24) | 1.36 (0.39) | -0.69 (-1.65, 0.27) | 0.16 |
Data presented as Least Square Mean (Standard Error)
PolarisDMD Trial: Primary and Secondary Endpoint Results (Subgroup Analysis: Patients ≤ 6.0 years)
| Endpoint | This compound (n=37) | Placebo (n=17) | Difference (95% CI) | p-value |
| Change from Baseline in NSAA Total Score at Week 52 | -0.1 (0.45) | -1.5 (0.69) | 1.4 (-0.3, 3.1) | 0.11 |
| Change from Baseline in Time to Stand (seconds) at Week 52 | 0.1 (0.32) | 1.4 (0.49) | -1.3 (-2.5, -0.1) | 0.04 |
| Change from Baseline in 10-Meter Walk/Run Time (seconds) at Week 52 | 0.1 (0.17) | 0.7 (0.26) | -0.6 (-1.2, 0.0) | 0.05 |
| Change from Baseline in 4-Stair Climb Time (seconds) at Week 52 | 0.0 (0.31) | 1.8 (0.54) | -1.8 (-3.1, -0.4) | 0.01 |
Data presented as Least Square Mean (Standard Error)
Experimental Protocols
North Star Ambulatory Assessment (NSAA)
The NSAA is a 17-item functional scale specifically designed for ambulant boys with Duchenne Muscular Dystrophy.
-
Objective: To measure a range of motor functions that are relevant to daily life.
-
Procedure: The assessment involves observing the patient performing 17 distinct tasks, including standing, walking, jumping, climbing stairs, and rising from the floor. Each item is scored on a 3-point scale: 2 (Normal), 1 (Modified method but independent), or 0 (Unable to perform). The total score ranges from 0 to 34, with higher scores indicating better function. The assessments should be conducted by a trained physical therapist in a standardized environment.
Timed Function Tests (TFTs)
-
Objective: To quantitatively measure the time it takes to perform specific motor tasks.
-
Procedures:
-
Time to Stand from Supine: The patient lies flat on their back and is then instructed to stand up as quickly as possible. The time from the instruction to when the patient is fully upright is recorded.
-
10-Meter Walk/Run: A 10-meter course is marked on a flat, non-slip surface. The patient is instructed to walk or run the distance as fast as they can. The time taken to cover the 10 meters is recorded.
-
4-Stair Climb: The patient is positioned at the bottom of a standardized 4-step staircase. They are instructed to ascend the stairs as quickly as possible. The time from the start instruction until both feet are on the top step is recorded.
-
For all TFTs, the tests are typically performed three times, and the best time is used for analysis.
Mandatory Visualization
Caption: this compound's proposed mechanism of action via NF-κB inhibition in DMD.
Caption: Workflow of the PolarisDMD Phase 3 clinical trial.
References
- 1. pod-nmd.org [pod-nmd.org]
- 2. neurologylive.com [neurologylive.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Catabasis Pharmaceuticals Announces Top-Line Results for the Phase 3 PolarisDMD Trial of this compound in Duchenne Muscular Dystrophy - BioSpace [biospace.com]
- 5. researchgate.net [researchgate.net]
- 6. sarepta.com [sarepta.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating longitudinal therapy effects via the North Star Ambulatory Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. parentprojectmd.org [parentprojectmd.org]
Technical Support Center: Edasalonexent Associated Gastrointestinal Events
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the gastrointestinal side effects observed during treatment with Edasalonexent.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects associated with this compound treatment?
A1: Clinical trial data indicates that the most frequently reported treatment-related adverse events are gastrointestinal in nature. These are generally characterized as mild and transient. The most common of these side effects include diarrhea, vomiting, and abdominal pain.[1][2][3][4]
Q2: At what point during treatment are these gastrointestinal side effects most likely to occur?
A2: While the specific onset for each participant can vary, these side effects are often observed early in the treatment course as the body adjusts to the new medication. They are typically transient and may resolve over time.
Q3: Were dose reductions of this compound required to manage these gastrointestinal side effects in clinical trials?
A3: In the PolarisDMD Phase 3 trial, no dose reductions were reported as a result of the observed gastrointestinal side effects.[1] This suggests that the side effects were generally manageable without altering the treatment regimen.
Q4: How does the incidence of gastrointestinal side effects with this compound compare to placebo?
A4: The incidence of gastrointestinal side effects was higher in the this compound group compared to the placebo group in clinical trials. For a detailed comparison, please refer to the data table in the "Quantitative Data Summary" section.
Q5: What is the proposed mechanism behind this compound-induced gastrointestinal side effects?
A5: this compound is an inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway. While primarily targeting inflammation in muscle tissue, NF-κB also plays a role in maintaining the homeostasis of the gastrointestinal tract. Inhibition of this pathway may disrupt the normal balance of inflammatory responses and cellular processes in the gut, potentially leading to the observed side effects.
Quantitative Data Summary
The following table summarizes the incidence of common gastrointestinal adverse events from the Phase 3 PolarisDMD clinical trial.
| Adverse Event | This compound (n=88) | Placebo (n=43) |
| Diarrhea | 51.1% | 18.6% |
| Vomiting | 15.9% | 4.7% |
| Abdominal Pain | 5.7% | 0.0% |
Experimental Protocols
While specific protocols for managing gastrointestinal side effects in the this compound trials are not publicly detailed, the following represents a standard approach for managing these events in a pediatric clinical trial setting, particularly for patients with Duchenne muscular dystrophy.
1. Assessment and Grading of Gastrointestinal Adverse Events:
-
Initial Assessment: Upon a participant's report of a gastrointestinal event, a thorough clinical evaluation should be conducted. This includes detailing the onset, duration, frequency, and severity of the symptoms.
-
Standardized Grading: The severity of the adverse event should be graded using a standardized scale, such as the Common Terminology Criteria for Adverse Events (CTCAE). This allows for consistent reporting and evaluation.
-
Grade 1 (Mild): Minor, intermittent symptoms; no intervention indicated.
-
Grade 2 (Moderate): Symptoms are more persistent and may interfere with daily activities; intervention may be needed.
-
Grade 3 (Severe): Symptoms are severe and interfere significantly with daily activities; medical intervention is necessary.
-
Grade 4 (Life-threatening): Urgent intervention required.
-
Grade 5 (Death): The adverse event results in death.
-
2. Management of Diarrhea:
-
Hydration: For mild to moderate diarrhea, maintaining adequate hydration with oral rehydration solutions is the primary intervention.
-
Dietary Modification: A bland diet, avoiding spicy, fatty, or high-fiber foods, may be recommended.
-
Pharmacological Intervention: For persistent or more severe diarrhea, antidiarrheal medications may be considered, with careful attention to the pediatric population and potential drug interactions.
3. Management of Vomiting:
-
Hydration: Similar to diarrhea, maintaining hydration is crucial. Small, frequent sips of clear fluids are recommended.
-
Dietary Modification: Once vomiting subsides, a gradual reintroduction of a bland diet is advised.
-
Pharmacological Intervention: If vomiting is persistent, antiemetic medications may be prescribed.
4. Management of Abdominal Pain:
-
Assessment: The nature of the abdominal pain (e.g., cramping, dull ache) should be carefully assessed to rule out other potential causes.
-
Symptomatic Relief: Mild analgesics may be considered for symptomatic relief.
-
Further Investigation: If the pain is severe, persistent, or accompanied by other concerning symptoms, further diagnostic evaluation is warranted.
Visualizations
Signaling Pathway
References
- 1. musculardystrophynews.com [musculardystrophynews.com]
- 2. A Randomized, Double-Blind, Placebo-Controlled, Global Phase 3 Study of this compound in Pediatric Patients with Duchenne Muscular Dystrophy: Results of the PolarisDMD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. worldduchenne.org [worldduchenne.org]
- 4. catabasis.com [catabasis.com]
Challenges in patient recruitment for Edasalonexent clinical trials
Technical Support Center: Edasalonexent Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials for Duchenne muscular dystrophy (DMD), with a focus on the challenges and methodologies related to patient recruitment for trials like those involving this compound.
Frequently Asked Questions (FAQs)
Q1: What were the key patient recruitment parameters for the Phase 3 PolarisDMD trial for this compound?
A1: The global Phase 3 PolarisDMD trial for this compound had specific parameters that defined its target patient population. Summarizing these parameters is crucial for understanding the recruitment landscape for this study. The trial successfully enrolled 131 boys.[1][2]
| Parameter | Specification | Source |
| Target Enrollment | ~125-130 boys | [3][4] |
| Actual Enrollment | 131 boys | [2][5] |
| Age Range | 4 to 7 years (up to 8th birthday) | [3][4][6] |
| Diagnosis | Genetically confirmed Duchenne Muscular Dystrophy (any mutation type) | [3][6] |
| Key Inclusion Criteria | Able to perform "stand from supine" in ≤ 10 seconds; able to perform 10-meter walk test and 4-stair climb. | [3] |
| Key Exclusion Criteria | Use of corticosteroids within 24 weeks prior to Day 1.[3][7] | |
| Geographic Scope | 37 sites across 8 countries (US, Canada, UK, Ireland, Germany, Sweden, Israel, Australia).[7] | |
| Trial Duration | 52-week treatment period.[2][3] |
Q2: What is the mechanism of action for this compound and its relevance to the DMD patient population?
A2: this compound (formerly CAT-1004) is an orally administered small molecule designed to inhibit the Nuclear Factor kappa B (NF-κB) signaling pathway.[8][9][10] In DMD, the absence of the dystrophin protein leads to chronic muscle damage and inflammation. This chronic inflammation persistently activates the NF-κB pathway, which in turn drives muscle degeneration, fibrosis, and suppresses muscle regeneration.[9][10][11] By blocking NF-κB, this compound was developed to reduce inflammation and slow the progression of muscle deterioration in boys with DMD, irrespective of their specific dystrophin gene mutation.[1][9]
Q3: What role do patient advocacy groups (PAGs) play in recruitment for rare disease trials like DMD?
A3: Patient advocacy groups are critical partners in overcoming recruitment challenges, especially for rare diseases. They build awareness of clinical trials, educate families, and provide support services that can reduce the burden of participation.[12] For Duchenne muscular dystrophy, organizations like the Parent Project Muscular Dystrophy (PPMD), Muscular Dystrophy Association (MDA), and CureDuchenne are central hubs of information and community.[13][14] These groups help connect families with trial sites, provide information on trial eligibility, and advocate for trial designs that are more patient-centric.[13][15] Their engagement can significantly improve awareness and trust, which are common barriers to recruitment.[16][17]
Troubleshooting Guides
Issue 1: High screen failure rate due to stringent inclusion/exclusion criteria.
Context: Clinical trials for DMD often have very specific functional and medical requirements to ensure patient safety and data integrity.[12] For the PolarisDMD trial, key criteria included a specific age range (4-7 years), the ability to perform certain physical tasks, and a mandatory washout period from corticosteroid use.[3][7] Such criteria can significantly narrow the eligible patient pool.[17][18]
Troubleshooting Steps:
-
Pre-Screening & Physician Collaboration:
-
Action: Develop a detailed pre-screening checklist for collaborating physicians and clinical sites. This helps identify potentially eligible candidates early and avoids unnecessary screening visits.
-
Rationale: Engaging healthcare providers is a key strategy to enhance patient referrals and recruitment efforts.[17] A checklist ensures that fundamental criteria like age and steroid use are confirmed before scheduling a formal screening.
-
-
Clear Communication with Families:
-
Action: Create informational materials that clearly explain the inclusion/exclusion criteria in lay terms. Explain why these rules are in place (e.g., "The steroid washout period is necessary to see the true effect of the investigational drug").
-
Rationale: Lack of understanding about trial procedures can be a barrier to enrollment.[12] Transparent communication builds trust and manages expectations.
-
-
Visualizing the Recruitment Funnel:
-
Action: Map the patient journey from initial contact to randomization to identify where most candidates are dropping out. This allows for targeted intervention.
-
Rationale: A visual workflow helps pinpoint bottlenecks in the recruitment process, whether at the eligibility screening stage or later.
-
Issue 2: Ensuring consistency of functional endpoint measurements across multiple global sites.
Context: The primary and secondary endpoints in the PolarisDMD trial were functional assessments, including the North Star Ambulatory Assessment (NSAA) and various timed function tests (TFTs).[1][2] Ensuring these tests are performed identically across dozens of international sites is a major logistical and data quality challenge. The PolarisDMD trial reported excellent test-retest reliability, indicating successful standardization.[8]
Troubleshooting Protocol: Standardizing Key Functional Assessments
Objective: To ensure uniform administration and scoring of the NSAA and TFTs.
1. Centralized Training and Certification:
- Methodology: All physical therapists and clinical evaluators responsible for conducting the assessments must undergo a standardized training program. This should include video modules demonstrating correct procedures and a final certification test.
- Rationale: Detailed training and written protocols are proven to improve recruitment and retention by ensuring staff confidence and procedural consistency.[18]
2. North Star Ambulatory Assessment (NSAA):
- Protocol: The NSAA is a 17-item test that measures functional motor abilities in ambulant children with DMD. The total score ranges from 0 to 34, with higher scores indicating better function.[3]
- Administration:
- Provide a quiet, private space with all necessary equipment (e.g., stairs, stopwatch).
- Evaluators must follow the precise instructions in the NSAA manual for each of the 17 items.
- Scoring is on a 3-point scale (2 = Normal, 1 = Modified method, 0 = Unable).
- Record each test on video (with consent) for central review and quality control.
- Troubleshooting: If a child is not scored on an item for reasons unrelated to physical ability (e.g., refusal), the total score for that assessment should be marked as missing to avoid data corruption.[3]
3. Timed Function Tests (TFTs):
- Protocol: Key TFTs include the 10-meter walk/run, 4-stair climb, and time to stand from supine.[2]
- Administration:
- 10-Meter Walk/Run: Measure a clear 10-meter path. Instruct the child to move as quickly as possible. Start the stopwatch on the "go" command and stop it when the child's first foot crosses the 10-meter line.
- 4-Stair Climb: Use a standardized 4-step staircase. The child starts at the bottom and climbs as quickly as possible. Timing starts on the command "go" and stops when both feet are on the top step.
- Time to Stand: The child lies flat on their back. Timing begins on the command "go" and stops when the child is standing upright with both feet flat on the floor.
- Troubleshooting: Perform each test in triplicate with a short rest period in between. Use the fastest time for the final data entry to account for variability in a child's effort.
References
- 1. musculardystrophynews.com [musculardystrophynews.com]
- 2. parentprojectmd.org [parentprojectmd.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. parentprojectmd.org [parentprojectmd.org]
- 5. A Randomized, Double-Blind, Placebo-Controlled, Global Phase 3 Study of this compound in Pediatric Patients with Duchenne Muscular Dystrophy: Results of the PolarisDMD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catabasis Pharmaceuticals Announces the Phase 3 PolarisDMD Trial of this compound in Duchenne Muscular Dystrophy has Exceeded Target Enrollment - BioSpace [biospace.com]
- 7. A Randomized, Double-Blind, Placebo-Controlled, Global Phase 3 Study of this compound in Pediatric Patients with Duchenne Muscular Dystrophy: Results of the PolarisDMD Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. musculardystrophynews.com [musculardystrophynews.com]
- 9. A Novel NF‐κB Inhibitor, this compound (CAT‐1004), in Development as a Disease‐Modifying Treatment for Patients With Duchenne Muscular Dystrophy: Phase 1 Safety, Pharmacokinetics, and Pharmacodynamics in Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disease-modifying effects of this compound, an NF-κB inhibitor, in young boys with Duchenne muscular dystrophy: Results of the MoveDMD phase 2 and open label extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. musculardystrophynews.com [musculardystrophynews.com]
- 12. mdgroup.com [mdgroup.com]
- 13. Duchenne Resources 5 – Welcome to Duchenne and You [duchenneandyou.com]
- 14. edgewisetx.com [edgewisetx.com]
- 15. premier-research.com [premier-research.com]
- 16. Patient Recruitment in Clinical Trials: Five Challenges and How to Overcome Them [milo-healthcare.com]
- 17. biodexapharma.com [biodexapharma.com]
- 18. clinicaltrials.llu.edu [clinicaltrials.llu.edu]
Optimizing dosage of Edasalonexent to maximize efficacy and minimize side effects
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the dosage of Edasalonexent. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed summaries of clinical and preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is an orally administered small molecule designed to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][2] In Duchenne muscular dystrophy (DMD), the absence of dystrophin leads to chronic activation of NF-κB, which drives inflammation, muscle degeneration, and fibrosis, while also suppressing muscle regeneration.[3][4] this compound is a bifunctional molecule that links salicylic acid and docosahexaenoic acid (DHA), both of which are known to inhibit NF-κB.[5] It is designed to be cleaved intracellularly, releasing its active components to synergistically inhibit the NF-κB pathway.[5]
Q2: What were the primary clinical endpoints used to evaluate the efficacy of this compound?
A2: The primary efficacy endpoint in the Phase 3 PolarisDMD trial was the change from baseline in the North Star Ambulatory Assessment (NSAA) total score over one year compared to placebo.[1][6][7] Secondary endpoints included timed function tests such as time to stand, 10-meter walk/run, and 4-stair climb.[1][6][7] The Phase 2 MoveDMD trial also utilized MRI T2 relaxation time of lower leg muscles as a primary endpoint to assess muscle inflammation and health.[4][8][9]
Q3: What is the summary of the clinical efficacy findings for this compound?
A3: The Phase 3 PolarisDMD trial did not meet its primary endpoint, as there was no statistically significant difference in the change of NSAA total score between the this compound (100 mg/kg/day) and placebo groups after 52 weeks.[1][6][10] Similarly, there were no statistically significant improvements in the secondary timed function tests.[1][6][10] However, a pre-specified subgroup analysis of the PolarisDMD data suggested a potential treatment benefit in younger patients (≤6.0 years), where more robust and statistically significant differences were observed for some assessments compared to placebo.[1][7] The earlier Phase 2 MoveDMD trial showed that this compound at 100 mg/kg/day was associated with a slowing of disease progression and preservation of muscle function compared to an off-treatment control period.[4]
Q4: What are the known side effects associated with this compound and how do they vary with dosage?
A4: this compound has been generally well-tolerated in clinical trials.[1][4][10] The most commonly reported adverse events are mild to moderate gastrointestinal issues, primarily diarrhea, vomiting, and abdominal pain.[4][6][10] In the PolarisDMD trial, these were the most frequent treatment-related adverse events.[6][10] The MoveDMD trial, which tested both 67 mg/kg/day and 100 mg/kg/day, also reported mild and transient diarrhea as the most common treatment-related adverse event.[4][11] Importantly, no treatment-related serious adverse events or dose reductions were reported in the Phase 3 trial.[6][10]
Data Presentation
Table 1: Summary of this compound Clinical Trial Dosages and Key Outcomes
| Trial | Dosage(s) | Primary Efficacy Endpoint | Key Efficacy Outcome | Most Common Side Effects |
| MoveDMD (Phase 2) | 67 mg/kg/day, 100 mg/kg/day | Change in MRI T2 of lower leg muscles | At 100 mg/kg/day, slowing of disease progression and preservation of muscle function compared to off-treatment control.[4] | Mild and transient diarrhea.[4][11] |
| PolarisDMD (Phase 3) | 100 mg/kg/day | Change in North Star Ambulatory Assessment (NSAA) | Did not meet primary endpoint; no significant difference compared to placebo.[1][6][10] Subgroup analysis suggested potential benefit in patients ≤6.0 years.[1][7] | Mild diarrhea, vomiting, abdominal pain, rash.[6][10] |
Table 2: Overview of Preclinical Studies on this compound
| Animal Model | Dosage | Key Findings | Reference |
| mdx mouse | Clinically relevant doses | Preserved bone density and strength compared to prednisolone, which caused bone loss.[12][13] | [12][13] |
| mdx:Utrn+/- mouse | Not specified | Reduced heart enlargement and fibrosis, preserving heart function.[14] | [14] |
Experimental Protocols
Protocol 1: Assessment of Bone Health in mdx Mice
-
Objective: To evaluate the effect of this compound on bone health in a preclinical model of Duchenne muscular dystrophy.
-
Animal Model: mdx mice.
-
Treatment Groups:
-
mdx mice treated with a clinically relevant dose of this compound.
-
mdx mice treated with a clinically relevant dose of prednisolone.
-
Untreated mdx mice (control group).
-
-
Duration: 6 months.[13]
-
Methodology:
-
Administer this compound and prednisolone orally to the respective treatment groups for six months.
-
At the end of the treatment period, euthanize the mice and collect femurs.
-
Assess bone health using the following parameters:
-
Cortical Density and Thickness: Measure using micro-computed tomography (µCT).
-
Femur Length: Measure using calipers.
-
-
-
Expected Outcome: Comparison of bone parameters between the treatment and control groups to determine the effect of this compound on bone density, strength, and growth.
Protocol 2: Evaluation of Cardiac Function in a DMD Mouse Model
-
Objective: To investigate the potential of this compound to prevent cardiomyopathy associated with Duchenne muscular dystrophy.
-
Animal Model: mdx:Utrn+/- mice, which develop a cardiac phenotype more similar to humans with DMD.
-
Methodology:
-
Treat mdx:Utrn+/- mice with this compound over a specified period.
-
Assess cardiac function using non-invasive methods such as echocardiography at baseline and at the end of the study.
-
Following the treatment period, harvest hearts for histological analysis.
-
Quantify heart enlargement (cardiomegaly) and fibrosis (tissue scarring) through histological staining and analysis.
-
-
Expected Outcome: To determine if this compound treatment can reduce cardiac enlargement and fibrosis, thereby preserving heart function.[14]
Visualizations
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. A Randomized, Double-Blind, Placebo-Controlled, Global Phase 3 Study of this compound in Pediatric Patients with Duchenne Muscular Dystrophy: Results of the PolarisDMD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A Randomized, Double-Blind, Placebo-Controlled, Global Phase 3 Study of this compound in Pediatric Patients with Duchenne Muscular Dystrophy: Results of the PolarisDMD Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disease-modifying effects of this compound, an NF-κB inhibitor, in young boys with Duchenne muscular dystrophy: Results of the MoveDMD phase 2 and open label extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. parentprojectmd.org [parentprojectmd.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
- 8. Catabasis Pharmaceuticals Reports Positive Results from Open-Label Extension of Phase 2 MoveDMD® Trial Evaluating this compound in Duchenne Muscular Dystrophy and Plans to Initiate Phase 3 Clinical Trial in First Half 2018 - CureDuchenne [cureduchenne.org]
- 9. neurology.org [neurology.org]
- 10. parentprojectmd.org [parentprojectmd.org]
- 11. neurologylive.com [neurologylive.com]
- 12. Catabasis Pharmaceuticals Presents Preclinical Data Showing Potential for Bone Preservation with this compound in Duchenne Muscular Dystrophy - BioSpace [biospace.com]
- 13. musculardystrophynews.com [musculardystrophynews.com]
- 14. musculardystrophynews.com [musculardystrophynews.com]
Edasalonexent: A Technical Deep Dive into the PolarisDMD Pivotal Trial Failure
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a detailed analysis of why edasalonexent, an investigational drug for Duchenne muscular dystrophy (DMD), did not meet its primary endpoints in the pivotal Phase 3 PolarisDMD trial. This resource offers troubleshooting guides, frequently asked questions (FAQs), comprehensive data summaries, and detailed experimental protocols to facilitate a deeper understanding of the trial's outcomes and inform future research endeavors.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of the PolarisDMD trial?
The Phase 3 PolarisDMD trial of this compound in boys with Duchenne muscular dystrophy (DMD) did not meet its primary endpoint.[1] This was defined as a statistically significant improvement in the North Star Ambulatory Assessment (NSAA) total score compared to placebo over a 52-week period.[1][2][3] The secondary endpoints, which included timed function tests such as time to stand, 10-meter walk/run, and 4-stair climb, also did not show statistically significant improvements.[1][4]
Q2: Was there any evidence of a treatment effect with this compound?
While the trial failed to meet its primary and secondary endpoints, the data suggested some positive trends. There were consistently smaller functional declines observed in the this compound group compared to the placebo group, although these differences were not statistically significant.[2][3] A pre-specified subgroup analysis by age suggested a potential treatment effect in younger patients (≤6.0 years), with more robust and statistically significant differences observed in some assessments for this group.[2][3][5] However, these findings in a subgroup of the overall trial population were not sufficient to demonstrate the drug's efficacy.
Q3: Did this compound successfully engage its target, the NF-κB pathway?
Yes, earlier phase clinical data indicated that this compound did engage its intended target. Phase 1 and 2 trials demonstrated that this compound inhibited the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[6][7] This was evidenced by a significant decrease in the expression of genes regulated by NF-κB and a reduction in C-reactive protein (CRP), a marker of systemic inflammation.[7] This suggests that the trial failure was not due to a lack of target engagement but rather that the inhibition of this pathway, at the level achieved, did not translate into a significant clinical benefit in the broader patient population studied.
Q4: Were there any safety concerns with this compound?
No, this compound was generally well-tolerated, and no new safety signals were identified in the PolarisDMD trial.[1][8] The most common adverse events were mild and gastrointestinal in nature, such as diarrhea, vomiting, and abdominal pain.[1][8] There were no treatment-related serious adverse events or dose reductions.[1]
Q5: How does the failure of this compound impact the development of other NF-κB inhibitors for DMD?
The failure of this compound raises important questions about the therapeutic potential of targeting the NF-κB pathway in DMD. While the preclinical rationale was strong and target engagement was demonstrated, the lack of clinical efficacy in the pivotal trial suggests that the role of NF-κB in the complex pathology of DMD may be more nuanced than previously understood. It is possible that a more potent or targeted inhibition of the pathway is required, or that NF-κB inhibition alone is insufficient to overcome the multifaceted disease progression. This outcome underscores the challenges of translating preclinical findings into clinical success in DMD and highlights the need for a deeper understanding of the disease's pathophysiology to identify more effective therapeutic targets.[9]
Troubleshooting Guide for Experimental Discrepancies
This guide addresses potential questions researchers may have when comparing the outcomes of the PolarisDMD trial with earlier studies or preclinical data.
-
Discrepancy: Positive preclinical and Phase 2 results did not translate to Phase 3 success.
-
Possible Explanations:
-
Patient Population Heterogeneity: The broader patient population in the Phase 3 trial may have had a wider range of disease severity and progression rates compared to the more select group in the Phase 2 study, potentially masking a modest treatment effect.
-
Placebo Effect: The placebo effect can be significant in pediatric trials and may have been larger than anticipated in the PolarisDMD study.
-
Endpoint Sensitivity: The North Star Ambulatory Assessment, while a validated endpoint, may not be sensitive enough to detect small but potentially meaningful changes in a heterogeneous patient population over a one-year timeframe.[10]
-
Dose and Exposure: While target engagement was observed, it is possible that the dose of 100 mg/kg/day did not provide a sufficient level or duration of NF-κB inhibition in the skeletal muscle to impact disease progression significantly. Pharmacokinetic data showed that this compound has saturable absorption, which may have limited the achievable exposure levels.[5][11]
-
-
-
Discrepancy: Subgroup analysis suggested a benefit in younger patients, but the overall trial failed.
-
Possible Explanations:
-
Disease Stage: Younger patients may be in an earlier stage of the disease where inflammation plays a more prominent role, making them more responsive to an anti-inflammatory therapy like this compound. As the disease progresses, fibrosis and muscle degeneration may become the predominant drivers of functional decline, and NF-κB inhibition alone may be less effective.
-
Statistical Power: Subgroup analyses are often underpowered and should be interpreted with caution. The observed effect in the younger subgroup may be a chance finding and would require confirmation in a dedicated, adequately powered trial.
-
-
Quantitative Data from the PolarisDMD Trial
The following tables summarize the key quantitative outcomes from the 52-week, randomized, double-blind, placebo-controlled Phase 3 PolarisDMD trial.[2][3][5]
Table 1: Baseline Demographics and Characteristics [5]
| Characteristic | This compound (n=88) | Placebo (n=43) | Total (n=131) |
| Age at Screening (Years), Mean (SD) | 5.65 (1.048) | 5.77 (0.995) | 5.69 (1.029) |
| Age Group, n (%) | |||
| 4 to <6 years | 48 (54.5) | 24 (55.8) | 72 (55.0) |
| 6 to <8 years | 40 (45.5) | 19 (44.2) | 59 (45.0) |
| NSAA Total Score, Mean (SD) | 21.5 (4.6) | 19.5 (5.0) | 20.8 (4.8) |
| Time to Stand (seconds), Mean (SD) | 4.8 (2.1) | 5.5 (2.8) | 5.1 (2.4) |
| 10-meter Walk/Run (seconds), Mean (SD) | 5.7 (1.2) | 6.1 (1.5) | 5.8 (1.3) |
| 4-Stair Climb (seconds), Mean (SD) | 4.4 (2.1) | 5.1 (2.9) | 4.6 (2.4) |
Table 2: Primary and Secondary Efficacy Endpoints at 52 Weeks [2][3][5]
| Endpoint | This compound | Placebo | Difference (95% CI) | p-value |
| Change from Baseline in NSAA Total Score | -1.26 | -0.99 | -0.27 (-1.69, 1.15) | 0.70 |
| Change from Baseline in Time to Stand (seconds) | 0.81 | 1.25 | -0.44 (-1.55, 0.67) | 0.43 |
| Change from Baseline in 10-meter Walk/Run (seconds) | 0.36 | 0.60 | -0.24 (-0.78, 0.30) | 0.38 |
| Change from Baseline in 4-Stair Climb (seconds) | 0.94 | 1.49 | -0.55 (-1.77, 0.67) | 0.37 |
Table 3: Subgroup Analysis of Change from Baseline in NSAA Total Score by Age [2][5]
| Age Group | This compound | Placebo | Difference (95% CI) | p-value |
| ≤ 6.0 years | -0.6 | -1.8 | 1.2 (-0.7, 3.1) | 0.21 |
| > 6.0 years | -2.1 | -0.3 | -1.8 (-4.1, 0.5) | 0.12 |
Experimental Protocols
1. PolarisDMD Trial Design
The PolarisDMD study was a Phase 3, global, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in pediatric patients with a genetically confirmed diagnosis of DMD.[12]
-
Participants: 131 ambulatory boys aged 4 to 7 years with DMD, regardless of mutation type, who had not been treated with steroids for at least 6 months.[1][12]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either this compound (100 mg/kg/day) or a matching placebo, administered orally in three divided doses with meals for 52 weeks.[5]
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in the North Star Ambulatory Assessment (NSAA) total score at week 52.[2][3]
-
Secondary Endpoints: Key secondary endpoints included the change from baseline in timed function tests: time to stand from supine, 10-meter walk/run, and 4-stair climb.[2][3]
2. North Star Ambulatory Assessment (NSAA)
The NSAA is a 17-item functional scale that measures motor abilities in ambulant boys with DMD. Each item is scored on a 3-point scale (0 = unable to perform, 1 = performs with modifications, 2 = performs without compensation), with a maximum total score of 34.[13][14]
-
Administration: The assessment is administered by a trained physical therapist.[13] The patient is asked to perform a series of tasks that evaluate different aspects of motor function, including:
-
Standing and walking
-
Jumping and hopping
-
Climbing and descending stairs
-
Rising from a chair and from the floor
-
-
Scoring: Each of the 17 items is scored based on the quality of the movement. The total score is the sum of the scores for each item. A higher score indicates better motor function.[13][14]
3. Timed Function Tests
-
Time to Stand from Supine: The patient lies on their back and is instructed to stand up as quickly as possible. The time taken to become fully upright is recorded.
-
10-meter Walk/Run: The patient walks or runs a 10-meter course as quickly as possible. The time taken to cover the distance is recorded.
-
4-Stair Climb: The patient climbs a set of four standard stairs as quickly as possible. The time taken to ascend all four stairs is recorded.
Visualizations
Caption: Simplified NF-κB signaling pathway in DMD and the target of this compound.
References
- 1. parentprojectmd.org [parentprojectmd.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. A Randomized, Double-Blind, Placebo-Controlled, Global Phase 3 Study of this compound in Pediatric Patients with Duchenne Muscular Dystrophy: Results of the PolarisDMD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel NF‐κB Inhibitor, this compound (CAT‐1004), in Development as a Disease‐Modifying Treatment for Patients With Duchenne Muscular Dystrophy: Phase 1 Safety, Pharmacokinetics, and Pharmacodynamics in Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. defeatduchenne.ca [defeatduchenne.ca]
- 8. ir.astriatx.com [ir.astriatx.com]
- 9. Lessons Learned from Discontinued Clinical Developments in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajmc.com [ajmc.com]
- 11. A Randomized, Double-Blind, Placebo-Controlled, Global Phase 3 Study of this compound in Pediatric Patients with Duchenne Muscular Dystrophy: Results of the PolarisDMD Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Revised North Star Ambulatory Assessment for Young Boys with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pod-nmd.org [pod-nmd.org]
Validation & Comparative
Edasalonexent vs. Other Investigational Therapies for Duchenne Muscular Dystrophy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Duchenne muscular dystrophy (DMD) is a rare, fatal X-linked neuromuscular disease characterized by progressive muscle degeneration and weakness. The search for effective treatments has led to a robust pipeline of investigational therapies with diverse mechanisms of action. This guide provides an objective comparison of edasalonexent, a former investigational therapy, with other promising therapeutic candidates: givinostat, vamorolone, delandistrogene moxeparvovec (SRP-9001), and deramiocel (CAP-1002).
Executive Summary
This compound, an inhibitor of the NF-κB pathway, unfortunately, did not meet its primary or secondary endpoints in the Phase 3 PolarisDMD trial, leading to the discontinuation of its development.[1] In contrast, other investigational therapies have shown more promising results. Givinostat, a histone deacetylase (HDAC) inhibitor, has demonstrated a statistically significant slowing of disease progression in a Phase 3 trial.[2][3][4] Vamorolone, a dissociative steroid, has shown efficacy comparable to standard corticosteroids but with a better safety profile, particularly regarding growth and bone health.[5][6][7] Delandistrogene moxeparvovec, a gene therapy, has shown the potential to express a functional form of dystrophin in muscle cells, leading to improved motor function.[8][9] Deramiocel, a cell therapy, has shown promise in improving upper limb and cardiac function in non-ambulatory patients.[10][11][12][13][14]
This guide will delve into the mechanisms of action, quantitative clinical trial data, and experimental protocols of these therapies to provide a comprehensive comparative analysis.
Mechanism of Action
The investigational therapies discussed here employ distinct strategies to combat the multifaceted pathology of DMD.
This compound: This therapy was designed to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key driver of inflammation and muscle damage in DMD.[1]
Givinostat: This is a histone deacetylase (HDAC) inhibitor. In DMD, HDACs are overly active, contributing to muscle damage. Givinostat aims to reduce inflammation, fibrosis, and promote muscle regeneration by inhibiting HDACs.[15][16]
References
- 1. gpnotebook.com [gpnotebook.com]
- 2. actionduchenne.org [actionduchenne.org]
- 3. defeatduchenne.ca [defeatduchenne.ca]
- 4. Pivotal Clinical Trial Results | DUVYZAT™ (givinostat) for HCPs [duvyzathcp.com]
- 5. parentprojectmd.org [parentprojectmd.org]
- 6. Santhera and ReveraGen Announce Positive and Statistically Highly Significant Topline Results with Vamorolone in Pivotal VISION-DMD Study - CureDuchenne [cureduchenne.org]
- 7. Vamorolone Has Efficacy for Treating Duchenne Muscular Dystrophy Without Affecting Growth - - Practical Neurology [practicalneurology.com]
- 8. parentprojectmd.org [parentprojectmd.org]
- 9. Delandistrogene Moxeparvovec Gene Therapy in Ambulatory Patients (Aged ≥4 to <8 Years) with Duchenne Muscular Dystrophy: 1-Year Interim Results from Study SRP-9001-103 (ENDEAVOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Capricor Therapeutics Announces Positive Final Data From its Phase 2 HOPE-2 Trial in Patients with Duchenne Muscular Dystrophy Treated with CAP-1002 :: Capricor Therapeutics, Inc. (CAPR) [capricor.com]
- 11. jettfoundation.org [jettfoundation.org]
- 12. parentprojectmd.org [parentprojectmd.org]
- 13. parentprojectmd.org [parentprojectmd.org]
- 14. Capricor Reports Positive 3-Year Results from HOPE-2 Study of CAP-1002 in Duchenne Muscular Dystrophy [synapse.patsnap.com]
- 15. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. musechem.com [musechem.com]
A Comparative Safety Analysis of Edasalonexent and Other Treatments for Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of edasalonexent and other prominent treatments for Duchenne Muscular Dystrophy (DMD). The information is compiled from clinical trial data and published research to support informed decision-making in the drug development process.
Introduction
Duchenne muscular dystrophy (DMD) is a rare, fatal X-linked neuromuscular disease characterized by progressive muscle degeneration.[1] The current treatment landscape for DMD includes corticosteroids, exon-skipping therapies, and gene therapy, each with a distinct mechanism of action and associated safety profile. This compound, an investigational oral small molecule, was developed as a potential foundational therapy for all patients with DMD, irrespective of their specific mutation. It is designed to inhibit the nuclear factor-kappa B (NF-κB) pathway, a key driver of inflammation and muscle degeneration in DMD.[1][2] This guide presents a comparative analysis of the safety data for this compound versus other DMD therapeutic modalities.
Quantitative Safety Data
The following tables summarize the incidence of adverse events (AEs) from key clinical trials of this compound and other DMD treatments.
Table 1: this compound - Most Common Treatment-Emergent Adverse Events (TEAEs) in the PolarisDMD Phase 3 Trial [3][4][5][6][7][8][9]
| Adverse Event | This compound (100 mg/kg/day) (N=88) | Placebo (N=43) |
| Gastrointestinal Disorders | ||
| Diarrhea | 40.9% | 18.6% |
| Vomiting | 21.6% | 11.6% |
| Abdominal Pain Upper | 10.2% | 4.7% |
| Skin and Subcutaneous Tissue Disorders | ||
| Rash | 11.4% | 4.7% |
Data from the 52-week, randomized, double-blind, placebo-controlled PolarisDMD trial in boys aged 4 to 7 years.
Table 2: this compound - Treatment-Related Adverse Events >5% in the MoveDMD Phase 2 Trial [2]
| Adverse Event | This compound (N=31) |
| Gastrointestinal Disorders | |
| Diarrhea | 51.6% |
| Abdominal Pain Upper | 9.7% |
| Vomiting | 6.5% |
| Metabolism and Nutrition Disorders | |
| Decreased Appetite | 6.5% |
Data from the open-label extension of the MoveDMD trial.
Table 3: Corticosteroids - Adverse Events in DMD Clinical Trials [10][11][12][13][14][15]
| Adverse Event | Deflazacort (0.9 mg/kg/day) | Prednisone (0.75 mg/kg/day) |
| Cushingoid Appearance | 72% | 50% |
| Weight Gain | 65% | 68% |
| Growth Delay | 60% | 27% |
| Behavioral Changes | 37% | 34% |
| Cataracts | 29% | 5% |
| Low Bone Mass Density/Fracture | 22% | Not Reported |
| Skin Abnormalities | 13% | Not Reported |
Data compiled from various clinical trials comparing deflazacort and prednisone in DMD.
Table 4: Exon-Skipping Therapies - Common Adverse Events [16][17][18][19][20][21][22][23][24][25][26]
| Adverse Event | Eteplirsen (Exondys 51) | Golodirsen (Vyondys 53) | Viltolarsen (Viltepso) |
| Headache | >10% | >1 patient | Mild to Moderate |
| Cough | >10% | Not Reported | Mild to Moderate |
| Rash | >10% | Not Reported | Mild to Moderate |
| Vomiting | >10% | Not Reported | Mild to Moderate |
| Balance Disorder | 38% (vs 0% placebo) | Not Reported | Not Reported |
| Pyrexia | Not Reported | >1 patient | Mild to Moderate |
| Proteinuria | Not Reported | >1 patient | Not Reported |
| Infusion-related reactions | 57.0% | Not Reported | Not Reported |
Data is from various clinical trials; direct comparison is limited due to different study designs and reporting.
Table 5: Gene Therapy - Delandistrogene Moxeparvovec (Elevidys) - Common and Serious Adverse Events [4][9][27][28][29]
| Adverse Event | Incidence |
| Common Adverse Events (≥5%) | |
| Vomiting | High |
| Nausea | High |
| Liver Injury (transaminase elevations) | High |
| Pyrexia | High |
| Thrombocytopenia | High |
| Serious Adverse Events | |
| Acute Serious Liver Injury | Reported |
| Myocarditis | Reported |
| Immune-mediated myositis | Reported |
Data from the EMBARK Phase 3 trial and other clinical studies. Serious adverse events, including fatalities, have been reported.
Experimental Protocols for Safety Assessment
This compound (PolarisDMD Trial - NCT03703882) [3][6][7][29][30][31]
The PolarisDMD trial was a 52-week, randomized, double-blind, placebo-controlled study. Safety and tolerability were assessed through the continuous monitoring of treatment-emergent adverse events (TEAEs). Standard clinical laboratory evaluations, including hematology, serum chemistry, and urinalysis, were conducted at baseline and at scheduled visits throughout the study. Vital signs, physical examinations, and 12-lead electrocardiograms (ECGs) were also performed at regular intervals. Due to the known effects of corticosteroids on adrenal function, specific monitoring for adrenal insufficiency was not a primary focus, as the trial enrolled a steroid-naïve population.
Corticosteroids (FOR-DMD Trial - NCT01603407) [31]
The FOR-DMD study was a three-year, randomized, double-blind trial comparing daily prednisone, daily deflazacort, and intermittent prednisone. Safety monitoring included regular assessments of weight, height, blood pressure, and pubertal status. Annual bone density scans and spine X-rays were performed to monitor for osteoporosis and vertebral fractures. Ophthalmic examinations were conducted to screen for cataracts. Laboratory monitoring included fasting blood glucose and lipid profiles.
Exon-Skipping Therapies (PROMOVI Trial for Eteplirsen - NCT02255552; RACER53 Trial for Viltolarsen - NCT04060199) [1][16][17][19][22][23][24][25][32][33][34]
These trials for exon-skipping drugs involved regular monitoring for adverse events, particularly infusion-related reactions. Safety assessments included physical examinations, vital signs, and laboratory tests at baseline and throughout the studies. For viltolarsen, given the observation of kidney toxicity in animal studies, monitoring of renal function through serum cystatin C and urine protein-to-creatinine ratio was a key component of the safety protocol.[22][24]
Gene Therapy (EMBARK Trial for Delandistrogene Moxeparvovec - NCT05096221) [9][27][28]
The EMBARK trial was a Phase 3, randomized, double-blind, placebo-controlled study. Given the potential for serious adverse events with AAV-based gene therapy, the safety monitoring protocol was intensive. This included frequent monitoring of liver function tests (ALT, AST, bilirubin), platelet counts, and troponin levels, particularly in the initial weeks following infusion. Patients were also closely monitored for signs and symptoms of myocarditis and immune-mediated myositis. The protocol required the administration of corticosteroids to manage the immune response to the AAV vector.
Signaling Pathways and Mechanisms of Action
This compound: Inhibition of the NF-κB Pathway
This compound is designed to inhibit the NF-κB pathway, which is chronically activated in DMD and plays a central role in inflammation, muscle degeneration, and fibrosis.[1][2] By blocking this pathway, this compound aims to reduce muscle damage and promote muscle regeneration.
Corticosteroids: Glucocorticoid Receptor Signaling
Corticosteroids, such as prednisone and deflazacort, act through the glucocorticoid receptor (GR). Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates the expression of genes involved in inflammation and muscle metabolism.
Exon-Skipping Therapies: Mechanism of Action
Exon-skipping drugs are antisense oligonucleotides that bind to a specific exon in the dystrophin pre-mRNA, causing it to be excluded during mRNA processing. This can restore the reading frame and allow for the production of a shorter but partially functional dystrophin protein.
Gene Therapy: AAV-Mediated Micro-Dystrophin Delivery
Gene therapy for DMD typically uses a modified adeno-associated virus (AAV) to deliver a smaller, functional version of the dystrophin gene (micro-dystrophin) to muscle cells.
Conclusion
The safety profiles of DMD treatments vary significantly, reflecting their different mechanisms of action. This compound demonstrated a generally well-tolerated profile in clinical trials, with predominantly mild and transient gastrointestinal adverse events.[3][4][6][7][8][9] In contrast, corticosteroids are associated with a range of well-documented side effects, including weight gain, behavioral changes, and long-term risks to bone health.[10][11][12][13][14][15] Exon-skipping therapies generally have a favorable safety profile, with mild to moderate adverse events, though infusion-related reactions can occur.[16][17][18][19][20][21][22][23][24][26] Gene therapy holds great promise but also carries the most significant safety concerns, including the risk of serious adverse events such as acute liver injury and myocarditis.[4][9][27][28][29] This comparative analysis underscores the importance of a thorough evaluation of the benefit-risk profile of each therapeutic modality in the context of individual patient needs and the progressive nature of Duchenne muscular dystrophy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. catabasis.com [catabasis.com]
- 3. A Randomized, Double-Blind, Placebo-Controlled, Global Phase 3 Study of this compound in Pediatric Patients with Duchenne Muscular Dystrophy: Results of the PolarisDMD Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parentprojectmd.org [parentprojectmd.org]
- 5. researchgate.net [researchgate.net]
- 6. A Randomized, Double-Blind, Placebo-Controlled, Global Phase 3 Study of this compound in Pediatric Patients with Duchenne Muscular Dystrophy: Results of the PolarisDMD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. worldduchenne.org [worldduchenne.org]
- 9. mdaconference.org [mdaconference.org]
- 10. neurology.org [neurology.org]
- 11. Comparing Deflazacort and Prednisone in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. becarispublishing.com [becarispublishing.com]
- 13. musculardystrophyuk.org [musculardystrophyuk.org]
- 14. drugs.com [drugs.com]
- 15. researchgate.net [researchgate.net]
- 16. mdaconference.org [mdaconference.org]
- 17. neurologylive.com [neurologylive.com]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. Study to Assess the Efficacy and Safety of Viltolarsen in Ambulant Boys With DMD (RACER53) [ctv.veeva.com]
- 20. NS Pharma Shares Preliminary Results of Viltolarsen (NS-065 / NCNP-01) Phase 3 Clinical Trial (RACER53 Study) [prnewswire.com]
- 21. Eteplirsen in the treatment of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NS Pharma Shares Preliminary Phase 3 Viltolarsen (RACER53) Trial Results [synapse.patsnap.com]
- 23. Open-Label Evaluation of Eteplirsen in Patients with Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping: PROMOVI Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. nspharma.com [nspharma.com]
- 25. researchgate.net [researchgate.net]
- 26. Long-Term Safety and Efficacy Data of Golodirsen in Ambulatory Patients with Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A First-in-human, Multicenter, Two-Part, Open-Label, Phase 1/2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. investorrelations.sarepta.com [investorrelations.sarepta.com]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. Long-term safety and functional outcomes of delandistrogene moxeparvovec gene therapy in patients with Duchenne muscular dystrophy: A phase 1/2a nonrandomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ClinicalTrials.gov [clinicaltrials.gov]
- 31. NCT03703882 | Boston Children's Hospital [childrenshospital.org]
- 32. ausnmd.org [ausnmd.org]
- 33. NS Pharma - RACER53 | DMD Hub [dmdhub.org]
- 34. ClinicalTrials.gov [clinicaltrials.gov]
Preclinical Showdown: Edasalonexent and Other NF-κB Inhibitors in Head-to-Head Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of Edasalonexent, a clinical-stage NF-κB inhibitor, against other NF-κB inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in the development of novel therapeutics targeting the NF-κB pathway.
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that plays a central role in regulating inflammatory responses, cell survival, and immunity. Its dysregulation is implicated in a wide range of diseases, including inflammatory disorders and muscular dystrophies. This compound (formerly CAT-1004) is an orally administered small molecule designed to inhibit NF-κB and has been investigated primarily for the treatment of Duchenne muscular dystrophy (DMD). This guide delves into the available head-to-head preclinical data for this compound and provides a comparative analysis with another NF-κB inhibitor, the NEMO Binding Domain (NBD) peptide, which has also been studied in a similar preclinical model.
Mechanism of Action: Targeting the NF-κB Signaling Pathway
This compound is a conjugate of salicylic acid and the omega-3 fatty acid docosahexaenoic acid (DHA). This unique structure is designed to deliver the two bioactive components to the cytoplasm of cells, where they synergistically inhibit the NF-κB pathway. The NEMO Binding Domain (NBD) peptide, on the other hand, is a synthetic peptide that mimics the NBD of IKKβ (IκB kinase beta), thereby preventing the assembly of the IKK complex and subsequent activation of NF-κB.
Below is a diagram illustrating the canonical NF-κB signaling pathway and the points of intervention for inhibitors like this compound and the NBD peptide.
Preclinical Efficacy in the mdx Mouse Model of Duchenne Muscular Dystrophy
The mdx mouse is a widely used animal model for DMD, exhibiting muscle degeneration, inflammation, and regeneration cycles. The following tables summarize the key preclinical findings for this compound and the NEMO Binding Domain (NBD) peptide in this model.
Table 1: Effects on Muscle Pathology and Function
| Parameter | This compound | NEMO Binding Domain (NBD) Peptide | Control (mdx mice) | Citation |
| Muscle Necrosis | Data not available | Decreased by 49.1% (8K-NBD) and 60.0% (Antp-NBD) in hindlimb muscle | 13.6% ± 0.9% necrotic fibers | [1] |
| Diaphragm Specific Force | Data not available | Rescued 78% of the contractile deficit compared to wild-type mice | Significant force deficit compared to wild-type mice | [2] |
| Cardiac Function | Reduced heart enlargement and fibrosis | Data not available | Progressive cardiac dysfunction | [3] |
Table 2: Effects on Bone Health
| Parameter | This compound | Prednisolone (Corticosteroid) | Control (mdx mice) | Citation |
| Cortical Bone Density | Comparable to control | Lower than control | Baseline | [4][5] |
| Cortical Bone Thickness | Comparable to control | Lower than control | Baseline | [4][5] |
| Femur Length | Comparable to control | Shorter than control | Baseline | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols used in the cited studies.
In Vivo Animal Studies
-
Animal Model: Male mdx mice, a genetic model for Duchenne muscular dystrophy.
-
Drug Administration:
-
This compound: Administered in the diet at a concentration of 1% for up to 6 months.[6]
-
NEMO Binding Domain (NBD) Peptide: Systemically delivered via intraperitoneal injections. Dosages and frequencies varied between studies, with one study using a single 10 mg/kg injection and another using 2 µg peptide three times per week for 4 weeks.[1]
-
-
Functional Assessment:
-
Diaphragm Muscle Contractility: Assessed ex vivo by measuring specific force generation at various stimulation frequencies.[2]
-
-
Histological Analysis:
-
Bone Health Assessment:
The following diagram illustrates a general experimental workflow for preclinical evaluation of NF-κB inhibitors in the mdx mouse model.
In Vitro Assays for NF-κB Inhibition
-
Luciferase Reporter Assay:
-
Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Cells are pre-treated with the test compound (e.g., this compound) for a specified time.
-
NF-κB activation is stimulated with an agonist such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β).
-
Cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.[3][7][8][9][10]
-
-
Western Blot for Phosphorylated IκBα or p65:
-
Muscle tissue or cell lysates are prepared in buffers containing phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of IκBα or the p65 subunit of NF-κB.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. A reduction in the phosphorylated protein signal indicates inhibition of the NF-κB pathway.[11][12][13]
-
Summary and Conclusion
The available preclinical data suggests that both this compound and the NEMO Binding Domain (NBD) peptide show promise in mitigating aspects of the pathology in the mdx mouse model of Duchenne muscular dystrophy. This compound has demonstrated clear benefits for bone health, a significant concern in DMD patients, and has shown positive effects on cardiac pathology.[3][4][5] The NBD peptide has shown direct efficacy in reducing muscle necrosis and improving the contractile function of the diaphragm, a critical respiratory muscle.[1][2]
References
- 1. Systemic delivery of NEMO binding domain/IKKγ inhibitory peptide to young mdx mice improves dystrophic skeletal muscle histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide-Based Inhibition of NF-κB Rescues Diaphragm Muscle Contractile Dysfunction in a Murine Model of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. musculardystrophynews.com [musculardystrophynews.com]
- 6. catabasis.com [catabasis.com]
- 7. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. bowdish.ca [bowdish.ca]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
A Meta-Analysis of Edasalonexent Clinical Trials in Duchenne Muscular Dystrophy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a rare, fatal X-linked neuromuscular disease characterized by progressive muscle degeneration and weakness. The search for effective treatments has been a long and arduous journey for researchers and families alike. Edasalonexent (formerly CAT-1004), a novel small molecule inhibitor of the nuclear factor kappa B (NF-κB) pathway, was a promising therapeutic candidate. This guide provides a comprehensive meta-analysis of all available clinical trial data for this compound in DMD, alongside a comparative analysis with other therapeutic alternatives. The data is presented to offer an objective overview for researchers, scientists, and drug development professionals.
This compound: Mechanism of Action
This compound was designed to target the underlying inflammation that contributes to muscle damage in DMD. In dystrophic muscle, the absence of functional dystrophin protein leads to chronic activation of the NF-κB signaling pathway. This pathway, a key regulator of the inflammatory response, drives muscle degeneration and suppresses muscle regeneration. This compound, by inhibiting NF-κB, aimed to reduce inflammation and fibrosis, thereby preserving muscle function and slowing disease progression.
Figure 1: this compound's Proposed Mechanism of Action in DMD. This diagram illustrates how dystrophin deficiency leads to the activation of the NF-κB signaling pathway, resulting in muscle inflammation and degeneration. This compound was designed to inhibit this pathway at the level of the IKK complex.
Clinical Trial Data for this compound
The clinical development program for this compound in DMD included the Phase 1/2 MoveDMD trial and the Phase 3 PolarisDMD trial.
MoveDMD (Phase 1/2) Trial
The MoveDMD trial was a two-part study investigating the safety, tolerability, pharmacokinetics, and efficacy of this compound in boys with DMD aged 4 to 7 who were not taking steroids.[1][2]
-
Part A was a dose-finding study.[2]
-
Part B was a randomized, double-blind, placebo-controlled trial.[3]
-
Part C was an open-label extension.[3]
Initial results from the open-label extension of the MoveDMD trial suggested that this compound could slow disease progression.[4][5] Boys treated with 100 mg/kg/day of this compound showed a slower decline in muscle function across various assessments compared to an off-treatment control period.[4][5][6]
PolarisDMD (Phase 3) Trial
The PolarisDMD trial was a global, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound in 131 boys with DMD aged 4 to 7 who were not on steroids.[7][8] The primary endpoint was the change from baseline in the North Star Ambulatory Assessment (NSAA) total score at 52 weeks.[7][8]
Unfortunately, the PolarisDMD trial did not meet its primary or secondary endpoints. [7][9] There was no statistically significant difference in the change in NSAA score between the this compound and placebo groups.[7][9] Similarly, no significant improvements were observed in the secondary endpoints, which included timed function tests (time to stand, 10-meter walk/run, and 4-stair climb).[7][9]
As a result of these findings, Catabasis Pharmaceuticals discontinued the development of this compound.[9][10]
Quantitative Data Summary
| Clinical Trial | Phase | Number of Patients | Age Range (years) | Treatment | Duration | Primary Endpoint | Outcome |
| This compound | |||||||
| MoveDMD | 1/2 | 31 (Part B) | 4-7 | This compound (67 or 100 mg/kg/day) vs. Placebo | 12 weeks (Part B) | Change in MRI T2 of lower leg muscles | Not met in Part B, but OLE suggested slowing of disease progression[3][4] |
| PolarisDMD | 3 | 131 | 4-7 | This compound (100 mg/kg/day) vs. Placebo | 52 weeks | Change in North Star Ambulatory Assessment (NSAA) | Not Met[7][9] |
| Comparator: Corticosteroids | |||||||
| FOR-DMD | 3 | 196 | 4-7 | Daily Prednisone, Daily Deflazacort, Intermittent Prednisone | 3 years | Composite of motor function, pulmonary function, and satisfaction | Daily regimens superior to intermittent[11][12] |
| Comparator: Eteplirsen | |||||||
| Study 202 | 2b | 12 | 7-13 | Eteplirsen (30 or 50 mg/kg/week) vs. Placebo | 144 weeks | Increase in dystrophin | Met; slower decline in 6MWT vs. placebo/delayed-treatment cohort[13] |
| PROMOVI | 3 | 79 | 7-16 | Eteplirsen (30 mg/kg/week) | 96 weeks | Open-label; compared to external controls | Showed attenuation of decline in 6MWT and FVC%p vs. controls[14][15] |
| Comparator: Ataluren | |||||||
| ACT DMD | 3 | 228 | 7-16 | Ataluren (40 mg/kg/day) vs. Placebo | 48 weeks | Change in 6-Minute Walk Distance (6MWD) | Not met in overall population, but showed benefit in a pre-specified subgroup[16] |
| Comparator: Givinostat | |||||||
| EPIDYS | 3 | 179 | 6 and older (ambulant) | Givinostat vs. Placebo (on stable corticosteroids) | 18 months | Change in time to climb four stairs | Met; showed less decline in muscle function[17] |
Experimental Protocols
This compound Clinical Trials
-
PolarisDMD (NCT03703882): This was a Phase 3, randomized, double-blind, placebo-controlled trial.[8]
-
Inclusion Criteria: Ambulatory boys aged 4 to <8 years with a confirmed DMD diagnosis, regardless of mutation type, who had not been treated with corticosteroids for at least 6 months.[7]
-
Intervention: Patients were randomized 2:1 to receive either this compound (100 mg/kg/day) or placebo for 52 weeks.[8]
-
Primary Outcome Measure: Change from baseline in the North Star Ambulatory Assessment (NSAA) total score at week 52.[8] The NSAA is a 17-item rating scale that measures functional motor abilities in ambulant children with DMD.
-
Secondary Outcome Measures: Included changes in timed function tests (time to stand from supine, 4-stair climb, and 10-meter walk/run).[8]
-
Figure 2: PolarisDMD Trial Workflow. This diagram outlines the key stages of the Phase 3 PolarisDMD clinical trial for this compound.
Comparison with Alternative DMD Therapies
While this compound's development has been halted, several other therapeutic strategies are either approved or in late-stage development for DMD.
Corticosteroids
Corticosteroids, such as prednisone and deflazacort, are the current standard of care for DMD.[18][19] They are believed to exert their effects through their anti-inflammatory and immunosuppressive properties.[20] Clinical trials have demonstrated that daily corticosteroid treatment can slow the decline in muscle strength and function.[11][12]
Figure 3: Corticosteroid Mechanism of Action. This diagram shows how corticosteroids bind to the glucocorticoid receptor to modulate gene expression, leading to a reduction in muscle inflammation.
Exon-Skipping Therapies
Exon-skipping drugs, such as eteplirsen and ataluren, are designed to address the underlying genetic cause of DMD in patients with specific mutations.
-
Eteplirsen is an antisense oligonucleotide that induces the skipping of exon 51 in the dystrophin gene, allowing for the production of a truncated but partially functional dystrophin protein.[13] It is approved for patients with a DMD mutation amenable to exon 51 skipping.[13]
-
Ataluren is a small molecule that enables ribosomal read-through of premature stop codons, leading to the production of a full-length dystrophin protein.[20] It is conditionally approved in Europe for patients with nonsense mutations.[20]
Other Novel Therapies
-
Givinostat is a histone deacetylase (HDAC) inhibitor that has been shown to reduce inflammation and fibrosis and promote muscle regeneration.[17] It is a non-steroidal drug approved for the treatment of DMD in patients with all genetic variants.[17]
-
Vamorolone is a dissociative steroid that retains the anti-inflammatory benefits of corticosteroids while having a better side-effect profile, particularly concerning growth and bone health.[21][22]
Conclusion
The journey to find effective treatments for Duchenne muscular dystrophy is marked by both progress and setbacks. The clinical trial data for this compound, while ultimately not demonstrating the desired efficacy, has contributed valuable knowledge to the field. The development of this compound highlighted the therapeutic potential of targeting the NF-κB pathway in DMD. While this particular agent did not succeed, the rationale for inhibiting chronic inflammation in DMD remains a valid and important area of research.
The comparison with other therapeutic modalities underscores the multifaceted approach being taken to combat this devastating disease. From the established standard of care with corticosteroids to the targeted genetic approaches of exon-skipping drugs and the broader mechanisms of newer agents like givinostat and vamorolone, the therapeutic landscape for DMD is continually evolving. This meta-analysis serves as a resource for the scientific community to build upon past research and continue the pursuit of therapies that will improve the lives of individuals with Duchenne muscular dystrophy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Eteplirsen - Wikipedia [en.wikipedia.org]
- 3. parentprojectmd.org [parentprojectmd.org]
- 4. JCI - Interplay of IKK/NF-κB signaling in macrophages and myofibers promotes muscle degeneration in Duchenne muscular dystrophy [jci.org]
- 5. musculardystrophynews.com [musculardystrophynews.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Eteplirsen? [synapse.patsnap.com]
- 8. reveragen.com [reveragen.com]
- 9. Exondys 51 (Eteplirsen Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. scholars.northwestern.edu [scholars.northwestern.edu]
- 13. Standards of care for Duchenne muscular dystrophy: brief TREAT-NMD recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vamorolone Has Efficacy for Treating Duchenne Muscular Dystrophy Without Affecting Growth - - Practical Neurology [practicalneurology.com]
- 15. neurologylive.com [neurologylive.com]
- 16. Eteplirsen - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. Therapeutic approach with Ataluren in Duchenne symptomatic carriers with nonsense mutations in dystrophin gene. Results of a 9-month follow-up in a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Old and new therapeutic developments in steroid treatment in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. musculardystrophynews.com [musculardystrophynews.com]
- 21. firstwordpharma.com [firstwordpharma.com]
- 22. musechem.com [musechem.com]
Edasalonexent in Duchenne Muscular Dystrophy: A Comparative Analysis of Clinical Trial Outcomes and Natural History Data
A guide for researchers, scientists, and drug development professionals on the clinical outcomes of the NF-κB inhibitor edasalonexent in Duchenne muscular dystrophy (DMD) compared to the natural progression of the disease.
This guide provides a detailed comparison of the clinical outcomes from the Phase 3 PolarisDMD trial of this compound with data from natural history studies in Duchenne muscular dystrophy (DMD). This compound, an orally administered small molecule, was developed to inhibit the nuclear factor-kappa B (NF-κB) pathway, a critical driver of inflammation and muscle degeneration in DMD. Despite its promising mechanism of action, the PolarisDMD trial did not meet its primary and secondary endpoints, leading to the discontinuation of its development for DMD.[1] This guide presents the quantitative data from the clinical trial alongside natural history data to offer a comprehensive perspective on the therapeutic potential and challenges of targeting the NF-κB pathway in this devastating disease.
Comparison of Clinical Outcomes
The primary efficacy endpoint in the PolarisDMD trial was the change in the North Star Ambulatory Assessment (NSAA) total score over 52 weeks. Secondary endpoints included timed function tests: time to stand, 10-meter walk/run, and 4-stair climb. The following tables summarize the results from the PolarisDMD trial and compare them with one-year changes observed in natural history cohorts of DMD patients.
North Star Ambulatory Assessment (NSAA)
The NSAA is a 17-item rating scale that measures functional motor abilities in ambulant children with DMD. A higher score indicates better function.
| Group | Baseline NSAA Score (Mean ± SD) | Change from Baseline at 1 Year (Mean ± SE) |
| PolarisDMD Trial | ||
| This compound (n=88) | 21.6 ± 5.5 | -1.28 ± 0.49 |
| Placebo (n=43) | 21.0 ± 6.0 | -2.01 ± 0.69 |
| Natural History (Steroid-Treated) | ||
| ImagingDMD Cohort (Ages 7-8.9, n=23) | 23.4 ± 5.9 | -1.5 ± 3.9 (SD) |
| Chinese NHS Cohort (Ages ≥6, n=177) | 19.5 ± 8.3 | -2.0 ± 5.0 (SD) |
Note: The PolarisDMD trial enrolled boys aged 4 to 7 who were not on steroids. The natural history cohorts included steroid-treated boys, which is the current standard of care. This difference in treatment regimen should be considered when interpreting the data.
Timed Function Tests
Timed function tests measure the time it takes to perform specific motor tasks. An increase in time indicates a decline in function.
| Group | Test | Baseline (Mean ± SD) | Change from Baseline at 1 Year (Mean ± SE/SD) |
| PolarisDMD Trial | 10-Meter Walk/Run (s) | This compound: 5.6 ± 2.0Placebo: 5.9 ± 2.4 | This compound: 0.43 ± 0.17Placebo: 0.53 ± 0.24 |
| 4-Stair Climb (s) | This compound: 4.8 ± 3.4Placebo: 5.1 ± 3.5 | This compound: 0.81 ± 0.32Placebo: 0.82 ± 0.45 | |
| Time to Stand (s) | This compound: 5.3 ± 2.2Placebo: 5.8 ± 2.8 | This compound: 0.73 ± 0.23Placebo: 0.70 ± 0.33 | |
| Natural History (Steroid-Treated) | 10-Meter Walk/Run (s) | ImagingDMD (Ages 7-8.9): 5.1 ± 1.2 | ImagingDMD (Ages 7-8.9): 0.6 ± 1.1 (SD) |
| 4-Stair Climb (s) | ImagingDMD (Ages 7-8.9): 4.1 ± 1.7 | ImagingDMD (Ages 7-8.9): 0.5 ± 1.6 (SD) | |
| Time to Stand (s) | ImagingDMD (Ages 7-8.9): 5.0 ± 2.5 | ImagingDMD (Ages 7-8.9): 0.7 ± 2.2 (SD) |
While the PolarisDMD trial did not demonstrate a statistically significant difference between this compound and placebo, the data shows a consistent trend of less functional decline in the this compound-treated group for the NSAA and some timed function tests.[2][3] However, these differences were not substantial enough to meet the predefined endpoints of the study. A pre-specified subgroup analysis of younger boys (≤6.0 years old) in the PolarisDMD trial suggested a more pronounced and statistically significant difference in some assessments, hinting at a potential for this compound to slow disease progression if initiated earlier.[2][3]
Experimental Protocols
PolarisDMD Phase 3 Trial Methodology
The PolarisDMD study was a Phase 3, randomized, double-blind, placebo-controlled trial conducted globally.[2][4]
-
Participants: 131 ambulatory boys aged 4 to 7 years (up to their 8th birthday) with a confirmed DMD diagnosis, irrespective of the specific dystrophin gene mutation. A key inclusion criterion was that participants were not on a stable corticosteroid regimen for at least 6 months prior to the trial.[3]
-
Intervention: Participants were randomized in a 2:1 ratio to receive either this compound (100 mg/kg/day) or a matching placebo for 52 weeks.
-
Primary Endpoint: The primary outcome measure was the change from baseline in the NSAA total score at week 52.
-
Secondary Endpoints: Secondary outcome measures included the change from baseline in timed function tests (10-meter walk/run, 4-stair climb, and time to stand from supine).
-
Data Analysis: The primary efficacy analysis was a mixed model for repeated measures (MMRM) on the change from baseline in the NSAA total score.
Natural History Study Methodologies
The ImagingDMD study is a multicenter, longitudinal natural history study of boys with DMD.[5][6][7]
-
Participants: The cohort includes a large number of ambulatory boys with DMD. The data presented here is from a subset of corticosteroid-treated boys.
-
Assessments: Functional assessments, including the NSAA and timed function tests, were performed at baseline and annually.
-
Data Collection: Standardized procedures were used for all functional tests across the participating centers to ensure consistency.
This is a multicenter, prospective, observational study of individuals with DMD in China.[4]
-
Participants: The study enrolled ambulatory and non-ambulatory individuals with DMD. The data for comparison is from the ambulatory group.
-
Assessments: Motor function was assessed using the NSAA and timed function tests at baseline and at regular intervals.
-
Data Collection: Data was collected according to a standardized protocol across multiple centers in China.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway and this compound's Mechanism of Action
The NF-κB signaling pathway is a central mediator of inflammation. In DMD, the absence of dystrophin leads to chronic muscle damage, which in turn activates NF-κB, perpetuating a cycle of inflammation and muscle degeneration. This compound was designed to inhibit this pathway.
Caption: NF-κB pathway in DMD and the inhibitory action of this compound.
PolarisDMD Clinical Trial Workflow
The following diagram illustrates the key stages of the PolarisDMD clinical trial, from patient screening to the final analysis.
Caption: Workflow of the Phase 3 PolarisDMD clinical trial.
Conclusion
The development of this compound for Duchenne muscular dystrophy was based on a strong scientific rationale for targeting the NF-κB pathway. However, the Phase 3 PolarisDMD trial did not demonstrate a statistically significant benefit of this compound over placebo in a population of non-steroid treated boys with DMD. While there were trends suggesting a potential slowing of disease progression, these were not sufficient to meet the trial's endpoints. The comparison with natural history data underscores the relentless progression of DMD and the challenges in developing effective therapies. The subgroup analysis in younger boys may suggest a narrow therapeutic window for NF-κB inhibition, a hypothesis that warrants further investigation in the field of DMD drug development. The data from the PolarisDMD trial, when viewed in the context of natural history, provides valuable insights for the design of future clinical trials and the ongoing search for effective treatments for Duchenne muscular dystrophy.
References
- 1. Multicenter Prospective Longitudinal Study of Magnetic Resonance Biomarkers in a Large Duchenne Muscular Dystrophy Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized, Double-Blind, Placebo-Controlled, Global Phase 3 Study of this compound in Pediatric Patients with Duchenne Muscular Dystrophy: Results of the PolarisDMD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 3 PolarisDMD Trial | DMD Hub [dmdhub.org]
- 4. parentprojectmd.org [parentprojectmd.org]
- 5. db.cngb.org [db.cngb.org]
- 6. A Randomized, Double-Blind, Placebo-Controlled, Global Phase 3 Study of this compound in Pediatric Patients with Duchenne Muscular Dystrophy: Results of the PolarisDMD Trial [epub.ub.uni-muenchen.de]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
Safety Operating Guide
Essential Safety and Logistics for Handling Edasalonexent
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Edasalonexent. As an investigational compound, this compound should be handled with caution in a laboratory setting, treating it as a potentially hazardous substance. The following procedures are based on best practices for handling investigational new drugs and chemicals with unknown toxicity.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form. All PPE should be donned before handling the compound and doffed in a designated area to prevent contamination.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves (ASTM D6978 compliant).[1][2] | The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. Double-gloving provides an additional layer of protection. Chemotherapy-rated gloves are tested for resistance to a range of chemicals.[1][2] |
| Gown | Disposable, polyethylene-coated gown with long sleeves, a back closure, and elastic or knit cuffs.[3][4] | Provides protection against splashes and airborne particles. The back closure and tight cuffs minimize the risk of skin exposure.[3] |
| Eye Protection | Chemical safety goggles or a full-face shield.[2][3] | Protects the eyes from dust particles and potential splashes. Standard safety glasses are not sufficient.[2] |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator.[2][5] | Recommended when handling the powder outside of a containment primary engineering control (C-PEC) to prevent inhalation of fine particles.[2] |
| Head and Shoe Covers | Disposable bouffant cap and shoe covers.[4] | Prevents contamination of hair and personal footwear. |
Operational Plan: A Step-by-Step Handling Workflow
A structured workflow is essential to ensure safety and minimize the risk of contamination. The following diagram outlines the key steps for handling this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. As an investigational drug, it should be treated as hazardous waste unless determined otherwise by a formal hazard assessment.
| Waste Type | Disposal Procedure |
| Unused this compound | Should be disposed of as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for pickup by a certified hazardous waste vendor.[6][7] |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, labeled hazardous waste container. Do not dispose of in regular trash or biohazard bags.[7] |
| Contaminated PPE | All disposable PPE (gloves, gown, shoe covers, etc.) should be collected in a sealed bag and disposed of as hazardous chemical waste.[8] |
| Empty Stock Containers | Rinse with a suitable solvent three times. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of in the regular trash, with the label defaced. |
Important Considerations:
-
Risk Assessment: Before beginning any work with this compound, a thorough risk assessment should be conducted to identify and mitigate potential hazards specific to your laboratory's procedures and facilities.[9][10]
-
Spill Management: A spill kit appropriate for handling chemical powders should be readily available. In the event of a spill, evacuate the area, and only trained personnel with appropriate PPE should perform the cleanup.
-
Training: All personnel handling this compound must be trained on its potential hazards, safe handling procedures, and emergency protocols.[1]
References
- 1. 503pharma.com [503pharma.com]
- 2. halyardhealth.com [halyardhealth.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. gerpac.eu [gerpac.eu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. stanfordhealthcare.org [stanfordhealthcare.org]
- 9. ashp.org [ashp.org]
- 10. cdc.gov [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
